2''-O-Galloylquercitrin
Description
Properties
IUPAC Name |
[(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O15/c1-9-20(35)23(38)26(42-27(39)11-5-16(33)21(36)17(34)6-11)28(40-9)43-25-22(37)19-15(32)7-12(29)8-18(19)41-24(25)10-2-3-13(30)14(31)4-10/h2-9,20,23,26,28-36,38H,1H3/t9-,20-,23+,26+,28-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTNFIOZYNBKEY-YIOJSCHVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701345785 | |
| Record name | 2''-O-Galloylquercitrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701345785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80229-08-9 | |
| Record name | 2''-O-Galloylquercitrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701345785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2''-O-Galloylquercitrin: Natural Sources, Distribution, and Biological Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
2''-O-Galloylquercitrin, a significant flavonoid glycoside, has garnered attention within the scientific community for its potential therapeutic properties, including anti-inflammatory and hepatoprotective effects. This technical guide provides a comprehensive overview of its natural sources, distribution within plant matrices, and current understanding of its biological activities. Detailed methodologies for extraction, isolation, and quantification are presented to facilitate further research and development. Furthermore, this document elucidates the compound's interaction with key cellular signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathways, providing a basis for its observed pharmacological effects.
Natural Sources and Distribution
This compound has been identified in a variety of plant species, indicating a distribution across different plant families. The primary and most frequently cited source is the Amur Maple (Acer ginnala). Other notable sources include plants from the Myrtaceae and Polygonaceae families.
| Plant Species | Family | Plant Part(s) | Reference(s) |
| Acer ginnala (Amur Maple) | Sapindaceae | Leaves, Herbs | [1][2] |
| Myrceugenia foveolata | Myrtaceae | Leaves, Stem Bark | [3][4] |
| Polygonum capitatum | Polygonaceae | Whole Herb | [5][6] |
| Diospyros kaki (Persimmon) | Ebenaceae | Calyx | [7][8] |
This table summarizes the known plant sources of this compound. The distribution within the plant can vary, with leaves and aerial parts being common locations for its accumulation.
Quantitative Analysis
To date, specific quantitative data on the yield of this compound from its natural sources remains limited in publicly available literature. The concentration of this compound can be influenced by various factors, including the geographical location of the plant, harvest time, and the specific cultivar. Further research employing validated analytical methods is required to establish a comprehensive quantitative profile of this compound in different plant species and tissues.
Experimental Protocols
Extraction of this compound
The extraction of this compound from plant material typically involves the use of polar solvents to effectively solubilize the glycosidic flavonoid.
General Protocol for Ethanolic Extraction:
-
Plant Material Preparation: Air-dry the plant material (e.g., leaves of Acer ginnala) at room temperature and grind it into a fine powder.
-
Maceration: Soak the powdered plant material in 95% ethanol (B145695) at a solid-to-liquid ratio of 1:10 (w/v) for 72 hours at room temperature with occasional agitation.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanolic extract.
Isolation and Purification by Column Chromatography
Column chromatography is a fundamental technique for the isolation and purification of this compound from the crude extract.
Protocol for Silica (B1680970) Gel Column Chromatography:
-
Column Packing: Prepare a silica gel (100-200 mesh) slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of chloroform (B151607) and methanol (B129727), starting with 100% chloroform and gradually increasing the methanol concentration.
-
Fraction Collection: Collect the eluate in fractions of a fixed volume.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light (254 nm and 365 nm).
-
Pooling and Concentration: Combine the fractions containing the purified this compound and concentrate them to yield the isolated compound.
Analytical High-Performance Liquid Chromatography (HPLC)
HPLC is a precise method for the identification and quantification of this compound.
Illustrative HPLC-UV Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
0-10 min: 10-30% B
-
10-25 min: 30-60% B
-
25-30 min: 60-10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol and create a series of dilutions to generate a calibration curve.
Biological Activities and Signaling Pathways
This compound has demonstrated noteworthy biological activities, particularly in the realms of anti-inflammatory and hepatoprotective effects. These actions are, at least in part, mediated through the modulation of critical intracellular signaling pathways.
Anti-inflammatory Activity via MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in the inflammatory response. Studies have indicated that this compound can exert its anti-inflammatory effects by inhibiting the phosphorylation of key MAPK proteins, including p38, ERK, and JNK, in lipopolysaccharide (LPS)-stimulated macrophages.[7][8] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.
Figure 1: Inhibition of the MAPK signaling pathway by this compound.
Hepatoprotective Effects via PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is vital for cell survival and proliferation. Research suggests that this compound may contribute to hepatoprotection by modulating this pathway. In models of liver injury, this compound has been shown to have a cytoprotective effect, potentially through the activation of pro-survival signals within the PI3K/Akt pathway.[5]
Figure 2: Modulation of the PI3K/Akt signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the investigation of this compound from its natural source to the evaluation of its biological activity.
Figure 3: General experimental workflow for this compound research.
Conclusion and Future Directions
This compound is a promising natural compound with demonstrated anti-inflammatory and hepatoprotective properties. Its presence in several plant species, particularly Acer ginnala, provides accessible sources for its isolation and further study. The modulation of the MAPK and PI3K/Akt signaling pathways offers a mechanistic basis for its observed biological effects.
Future research should focus on:
-
Quantitative analysis: Establishing robust and validated methods to quantify the content of this compound in various plant sources to identify high-yielding species and optimal harvesting conditions.
-
Pharmacokinetic studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and in vivo efficacy.
-
In-depth mechanistic studies: Further elucidating the precise molecular targets and downstream effects within the MAPK and PI3K/Akt pathways, as well as exploring other potential signaling pathways involved in its activity.
-
Preclinical and clinical evaluation: Conducting comprehensive preclinical studies to assess its safety and efficacy in relevant disease models, which could pave the way for future clinical trials.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quercetin inhibits LPS-induced macrophage migration by suppressing the iNOS/FAK/paxillin pathway and modulating the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasound-assisted extraction coupled to HPLC-UV for the determination of quercitrin in different Rosa species genotypes and determination of their antioxidant capacity [publichealthtoxicology.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. japsonline.com [japsonline.com]
- 8. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
Isolation of 2''-O-Galloylquercitrin from Acer ginnala: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and characterization of 2''-O-Galloylquercitrin, a bioactive flavonoid, from the leaves of Acer ginnala (Amur maple). This document details the experimental protocols for extraction, fractionation, and purification, presents quantitative data, and includes structural elucidation information.
Introduction
Acer ginnala, a species of maple native to northeastern Asia, is a known source of various bioactive compounds, including a range of galloyl derivatives.[1] Among these, this compound, also known as quercetin-3-O-(2''-galloyl)-α-L-rhamnopyranoside, has garnered interest for its potential health benefits, notably its activity as a free radical scavenger.[2][3][4] This guide offers a detailed methodology for the isolation of this compound for further research and development.
Experimental Protocols
The isolation of this compound from Acer ginnala involves a multi-step process encompassing extraction, solvent partitioning, and sequential chromatographic separations. The following protocols are based on established methodologies for the isolation of galloyl derivatives from Acer ginnala.[1]
Plant Material and Extraction
-
Plant Material : Fresh leaves of Acer ginnala are collected and air-dried in a well-ventilated area, protected from direct sunlight.
-
Grinding : The dried leaves are ground into a fine powder using a laboratory mill to increase the surface area for efficient extraction.
-
Extraction : The powdered leaves (1 kg) are macerated with 80% aqueous methanol (B129727) (MeOH) at room temperature. This process is repeated three times to ensure exhaustive extraction of the target compounds.[1]
-
Concentration : The combined methanolic extracts are then concentrated under reduced pressure using a rotary evaporator to remove the methanol.
-
Aqueous Suspension : The resulting concentrate (approximately 322.5 g from 1 kg of dried leaves) is suspended in distilled water.[1]
-
Filtration : The aqueous suspension is filtered to remove any water-insoluble materials.[1]
Fractionation
The crude aqueous extract is subjected to an initial fractionation step to separate compounds based on their polarity and size.
-
Column Preparation : A Sephadex LH-20 column is prepared and equilibrated with distilled water. Sephadex LH-20 is a size-exclusion chromatography resin that is effective for separating flavonoids and other polyphenols.
-
Loading : The water-soluble concentrated filtrate (approximately 227.5 g) is loaded onto the prepared Sephadex LH-20 column.[1]
-
Elution : The column is eluted with a gradient of water to methanol. This will separate the extract into several fractions. While the specific details of the gradient are not fully documented, a stepwise gradient of increasing methanol concentration (e.g., 0%, 25%, 50%, 75%, 100% methanol in water) is a common practice for separating compounds of varying polarities. The elution is monitored by thin-layer chromatography (TLC) to identify fractions containing the desired compound.
Purification
The fraction enriched with this compound from the Sephadex LH-20 column requires further purification to yield the pure compound. This is typically achieved using preparative high-performance liquid chromatography (prep-HPLC).
-
Column : A reversed-phase C18 column is commonly used for the separation of flavonoids.
-
Mobile Phase : A gradient elution system consisting of two solvents, typically water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape (Solvent A) and an organic solvent like methanol or acetonitrile (B52724) (Solvent B), is employed.
-
Gradient Program : A linear gradient starting with a high percentage of Solvent A and gradually increasing the percentage of Solvent B is used to elute the compounds based on their hydrophobicity. The exact gradient profile would need to be optimized based on the specific column and instrument used.
-
Detection : The elution is monitored using a UV-Vis detector, typically at wavelengths of 254 nm and 280 nm, where flavonoids exhibit strong absorbance.
-
Fraction Collection : Fractions corresponding to the peak of this compound are collected.
-
Purity Analysis : The purity of the isolated compound is assessed using analytical HPLC.
Quantitative Data
The following table summarizes the quantitative data associated with the isolation process, based on the initial extraction of 1 kg of dried leaves of Acer ginnala.[1]
| Parameter | Value |
| Initial Dry Weight of Acer ginnala Leaves | 1000 g |
| Crude 80% Methanol Extract Yield | 322.5 g |
| Water-Soluble Fraction Yield | 227.5 g |
| Final Yield of this compound | Not Reported |
| Purity of Isolated this compound | >95% (Typically achieved via prep-HPLC) |
Structural Elucidation
The identification and structural confirmation of this compound are performed using spectroscopic techniques.
Spectroscopic Data
| Technique | Key Findings |
| ¹H-NMR | The proton NMR spectrum will show characteristic signals for the quercetin, rhamnose, and galloyl moieties. Key signals include those for the aromatic protons of the flavonoid A and B rings, the anomeric proton of the rhamnose sugar, and the two aromatic protons of the galloyl group. |
| ¹³C-NMR | The carbon NMR spectrum will display the corresponding carbon signals for all three components of the molecule, confirming the carbon skeleton. |
| Mass Spectrometry (MS) | Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be expected to show a deprotonated molecular ion [M-H]⁻ at m/z 599. The fragmentation pattern would likely involve the loss of the galloyl group (152 Da) and/or the rhamnose moiety (146 Da). |
Mandatory Visualizations
Experimental Workflow
Caption: Isolation workflow for this compound.
Logical Relationship of Components
Caption: Molecular components of this compound.
Signaling Pathways
Currently, there is limited specific information in the scientific literature detailing the direct modulation of signaling pathways by this compound. Its primary reported biological activity is as a potent antioxidant and free radical scavenger.[2][4] The antioxidant properties of flavonoids can indirectly influence various signaling pathways by mitigating oxidative stress, which is implicated in the dysregulation of pathways involved in inflammation, cell proliferation, and apoptosis. Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound.
References
The Biosynthesis of 2''-O-Galloylquercitrin in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proposed biosynthesis pathway of 2''-O-Galloylquercitrin, a naturally occurring galloylated flavonoid with potential pharmacological applications. Drawing upon existing knowledge of gallotannin and galloylated catechin (B1668976) biosynthesis, this document outlines the key enzymatic steps, intermediate compounds, and potential regulatory mechanisms involved in its formation in plants. Detailed, adaptable experimental protocols for the study of this pathway are presented, alongside a framework for the presentation of quantitative data to facilitate comparative analysis. Visual diagrams generated using the DOT language are included to clearly illustrate the biosynthetic pathway and associated experimental workflows. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.
Introduction
Flavonoids are a diverse class of plant secondary metabolites renowned for their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. A subclass of these compounds, the galloylated flavonoids, are characterized by the esterification of a galloyl group to a flavonoid core. This compound is a derivative of quercitrin (B1678633) (quercetin-3-O-rhamnoside) where a gallic acid moiety is attached to the 2''-hydroxyl group of the rhamnose sugar. While its presence has been identified in various plant species, the specific enzymatic pathway leading to its synthesis has not been fully elucidated. Understanding this biosynthetic pathway is crucial for its potential biotechnological production and for the exploration of its therapeutic potential.
Proposed Biosynthesis Pathway of this compound
Based on analogous pathways for the biosynthesis of gallotannins and other galloylated flavonoids, a two-step enzymatic pathway for the formation of this compound is proposed. This pathway involves the activation of gallic acid and its subsequent transfer to the quercitrin backbone.
Step 1: Formation of the Activated Galloyl Donor: β-Glucogallin
The biosynthesis is initiated with the formation of an energy-rich galloyl donor, 1-O-galloyl-β-D-glucose, commonly known as β-glucogallin. This reaction is catalyzed by a UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT).
-
Substrates: Gallic acid and Uridine Diphosphate Glucose (UDP-Glucose)
-
Enzyme: UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT)
-
Product: β-Glucogallin and Uridine Diphosphate (UDP)
Step 2: Galloylation of Quercitrin
The activated galloyl group from β-glucogallin is then transferred to the 2''-hydroxyl group of the rhamnose moiety of quercitrin. This reaction is catalyzed by a specific galloyltransferase, tentatively named Quercitrin:β-glucogallin 2''-O-galloyltransferase.
-
Substrates: β-Glucogallin and Quercitrin
-
Enzyme: Quercitrin:β-glucogallin 2''-O-galloyltransferase
-
Products: this compound and Glucose
The following diagram illustrates this proposed biosynthetic pathway:
Quantitative Data Presentation
To facilitate the analysis and comparison of enzymatic activities and pathway efficiency, all quantitative data should be summarized in a structured tabular format. The following tables provide templates for presenting key kinetic parameters of the enzymes involved in the biosynthesis of this compound.
Table 1: Kinetic Parameters of UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT)
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) |
| Gallic Acid | Data | Data | Data | Data |
| UDP-Glucose | Data | Data | Data | Data |
| Note: This table is a template. Specific values need to be determined experimentally. |
Table 2: Kinetic Parameters of Quercitrin:β-glucogallin 2''-O-galloyltransferase
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) |
| β-Glucogallin | Data | Data | Data | Data |
| Quercitrin | Data | Data | Data | Data |
| Note: This table is a template. Specific values need to be determined experimentally. |
Experimental Protocols
The following section provides detailed methodologies for key experiments required to investigate the biosynthesis of this compound. These protocols are adapted from established methods for studying flavonoid biosynthesis.
Plant Material and Extraction
-
Plant Material: Select plant tissues known or suspected to produce this compound. Young, actively growing tissues are often rich in secondary metabolites.
-
Extraction:
-
Freeze-dry the plant material and grind it into a fine powder.
-
Extract the powder with 80% methanol (B129727) (or another suitable solvent) at room temperature with agitation.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process three times.
-
Combine the supernatants and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Enzyme Extraction and Purification
-
Crude Enzyme Extraction:
-
Homogenize fresh or frozen plant tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 5% (w/v) polyvinylpolypyrrolidone).
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) to remove cell debris.
-
The supernatant represents the crude enzyme extract.
-
-
Enzyme Purification:
-
Subject the crude extract to ammonium (B1175870) sulfate (B86663) precipitation to fractionate proteins.
-
Further purify the target enzymes (UGGT and the galloyltransferase) using a combination of chromatographic techniques, such as:
-
Anion-exchange chromatography (e.g., DEAE-Sepharose)
-
Hydrophobic interaction chromatography (e.g., Phenyl-Sepharose)
-
Size-exclusion chromatography (e.g., Sephacryl S-200)
-
Affinity chromatography (if a suitable ligand is available).
-
-
Enzyme Assays
-
UGGT Assay:
-
The reaction mixture should contain Tris-HCl buffer, UDP-glucose, gallic acid, and the enzyme fraction.
-
Incubate the mixture at an optimal temperature (e.g., 30°C).
-
Stop the reaction by adding an acid (e.g., trifluoroacetic acid).
-
Analyze the formation of β-glucogallin by High-Performance Liquid Chromatography (HPLC).
-
-
Galloyltransferase Assay:
-
The reaction mixture should contain a suitable buffer, β-glucogallin, quercitrin, and the enzyme fraction.
-
Incubate and terminate the reaction as described for the UGGT assay.
-
Monitor the formation of this compound by HPLC.
-
Product Identification
-
High-Performance Liquid Chromatography (HPLC):
-
Use a C18 reverse-phase column with a gradient elution system (e.g., water with 0.1% formic acid and acetonitrile).
-
Monitor the elution profile using a photodiode array (PDA) detector to obtain UV spectra of the products.
-
-
Mass Spectrometry (MS):
-
Couple the HPLC system to a mass spectrometer (LC-MS) for accurate mass determination of the products.
-
Use techniques like electrospray ionization (ESI) in negative ion mode.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
For unambiguous structure elucidation, purify the product and perform 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments.
-
The following diagram illustrates a typical experimental workflow for the isolation and characterization of this compound and the enzymes involved in its biosynthesis.
Conclusion
This technical guide provides a foundational framework for the investigation of the biosynthesis of this compound in plants. The proposed two-step enzymatic pathway, involving the formation of an activated galloyl donor and its subsequent transfer to quercitrin, offers a robust hypothesis for further experimental validation. The detailed protocols and data presentation structures outlined herein are intended to standardize research efforts and facilitate the systematic characterization of this and related biosynthetic pathways. A thorough understanding of the enzymatic machinery responsible for the production of this compound will not only advance our knowledge of plant secondary metabolism but also open avenues for its biotechnological synthesis and potential development as a therapeutic agent.
An In-depth Technical Guide to 2''-O-Galloylquercitrin: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2''-O-Galloylquercitrin is a naturally occurring flavonoid glycoside, a derivative of quercitrin (B1678633) where a galloyl group is attached to the rhamnose sugar moiety. This modification has been noted to influence its biological activities, particularly its antioxidant properties. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. It also outlines the methodologies for its isolation and characterization and discusses its known biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is structurally composed of three main components: a quercetin (B1663063) aglycone, a rhamnose sugar moiety, and a galloyl group. The quercetin is linked to the rhamnose at the 3-position, and the galloyl group is esterified to the 2''-position of the rhamnose sugar.
The systematic name for this compound is [(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate[1].
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 80229-08-9 | [1][2][3] |
| Molecular Formula | C28H24O15 | [1][2][3] |
| Molecular Weight | 600.5 g/mol | [1][2] |
| Appearance | Yellow powder | [1][2] |
| Purity | >98% (Commercially available) | [1] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [2] |
Stereochemistry
The stereochemistry of the rhamnose moiety is crucial for the overall structure of the molecule. The specific configuration is α-L-rhamnopyranoside, as indicated by its full chemical name: quercetin-3-O-(2''-O-galloyl)-alpha-L-rhamnopyranoside[3]. The absolute stereochemistry of the sugar unit is defined by the (2S,3R,4R,5R,6S) configuration at the chiral centers of the oxane ring[1].
The structural connectivity and stereochemistry can be represented by the SMILES string: CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O[1].
References
Spectroscopic and Biological Insights into 2''-O-Galloylquercitrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR and MS) for the natural product 2''-O-Galloylquercitrin. It includes detailed experimental protocols for data acquisition and an exploration of its known biological activities, with a focus on relevant signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
Spectroscopic Data of this compound
The structural elucidation of this compound, a galloylated flavonoid glycoside, relies heavily on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for confirming its chemical structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H and ¹³C NMR spectra of this compound were recorded in methanol-d4 (B120146). The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
Table 1: ¹H and ¹³C NMR Spectroscopic Data of this compound (in Methanol-d4)
| Position | ¹³C (ppm) | ¹H (ppm, mult., J in Hz) |
| Quercetin Moiety | ||
| 2 | 157.9 | - |
| 3 | 135.8 | - |
| 4 | 179.5 | - |
| 5 | 163.0 | - |
| 6 | 99.9 | 6.21 (d, 2.1) |
| 7 | 165.9 | - |
| 8 | 94.8 | 6.39 (d, 2.1) |
| 9 | 159.0 | - |
| 10 | 105.8 | - |
| 1' | 123.0 | - |
| 2' | 116.0 | 7.62 (d, 2.2) |
| 3' | 146.2 | - |
| 4' | 149.8 | - |
| 5' | 117.2 | 6.89 (d, 8.5) |
| 6' | 123.1 | 7.58 (dd, 8.5, 2.2) |
| Rhamnose Moiety | ||
| 1'' | 103.8 | 5.36 (d, 1.6) |
| 2'' | 71.8 | 4.93 (dd, 3.4, 1.7) |
| 3'' | 71.9 | 4.15 (dd, 9.6, 3.4) |
| 4'' | 73.2 | 3.78 (t, 9.6) |
| 5'' | 71.8 | 3.42 (m) |
| 6'' | 17.8 | 0.94 (d, 6.2) |
| Galloyl Moiety | ||
| 1''' | 122.0 | - |
| 2''', 6''' | 110.3 | 7.01 (s) |
| 3''', 5''' | 146.7 | - |
| 4''' | 140.2 | - |
| 7''' (C=O) | 167.9 | - |
Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the molecular formula of this compound. The fragmentation pattern observed in tandem MS (MS/MS) experiments provides further structural confirmation.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | m/z [M-H]⁻ | Calculated Mass |
| C₂₇H₂₁O₁₅ | 599.11 | 599.0986 |
Table 3: Predicted MS/MS Fragmentation of this compound ([M-H]⁻)
| Fragment Ion | m/z | Description |
| [M-H-galloyl]⁻ | 447.09 | Loss of the galloyl group (152 Da) |
| [M-H-galloyl-rhamnose]⁻ | 301.03 | Subsequent loss of the rhamnose moiety (146 Da) |
| [Quercetin-H]⁻ | 301.03 | Aglycone fragment |
| [Galloyl-H]⁻ | 169.01 | Gallic acid anion |
Experimental Protocols
Detailed and standardized experimental procedures are critical for the reproducible acquisition of high-quality spectroscopic data.
NMR Spectroscopy
-
Instrumentation : NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a proton frequency of 500 MHz or higher, equipped with a cryoprobe.
-
Sample Preparation : Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of methanol-d4 (CD₃OD).
-
¹H NMR Acquisition :
-
Pulse Program : Standard 'zg30' pulse sequence.
-
Acquisition Time : ~2.5 seconds.
-
Relaxation Delay : 2.0 seconds.
-
Number of Scans : 16 to 64, depending on sample concentration.
-
Spectral Width : 0-12 ppm.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Standard 'zgpg30' with proton decoupling.
-
Acquisition Time : ~1.0 second.
-
Relaxation Delay : 2.0 seconds.
-
Number of Scans : 1024 to 4096, depending on sample concentration.
-
Spectral Width : 0-200 ppm.
-
-
2D NMR Experiments : Standard pulse programs for COSY, HSQC, and HMBC experiments are used to establish connectivities and assign all proton and carbon signals unambiguously.
Mass Spectrometry
-
Instrumentation : High-resolution mass spectra are acquired on a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Sample Preparation : A dilute solution of the purified compound (1-10 µg/mL) is prepared in methanol (B129727) or acetonitrile/water (1:1, v/v).
-
HR-ESI-MS Parameters :
-
Ionization Mode : Negative ion mode is often preferred for flavonoids.
-
Capillary Voltage : 3.0-4.0 kV.
-
Nebulizer Gas (N₂) : 1.0-2.0 Bar.
-
Drying Gas (N₂) : 8.0-10.0 L/min.
-
Drying Temperature : 180-220 °C.
-
-
MS/MS Fragmentation :
-
Precursor Ion Selection : The [M-H]⁻ ion (m/z 599.11) is selected in the quadrupole.
-
Collision Gas : Argon.
-
Collision Energy : Ramped from 10 to 40 eV to obtain a comprehensive fragmentation pattern.
-
Biological Activity and Signaling Pathways
This compound has been shown to possess significant biological activities, including hepatoprotective and anti-inflammatory effects. Its mechanism of action involves the modulation of key cellular signaling pathways.
Hepatoprotective Effects via PI3K/Akt Signaling Pathway
Recent studies have demonstrated that this compound exhibits hepatoprotective effects by modulating the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is crucial for cell survival, growth, and proliferation.
Anti-inflammatory Effects via MAPK Signaling Pathway
A closely related compound, Quercetin-3-O-β-D-(2''-galloyl)-glucopyranoside, has been shown to exert anti-inflammatory effects by suppressing the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This suggests a similar mechanism may be at play for this compound. The MAPK pathway is a key regulator of inflammatory responses.
Experimental Workflow
The overall process from isolation to biological activity assessment of this compound follows a structured workflow.
The Antioxidant and Radical Scavenging Properties of 2''-O-Galloylquercitrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2''-O-Galloylquercitrin, a naturally occurring flavonoid glycoside, has demonstrated significant potential as an antioxidant and radical scavenging agent. This technical guide provides a comprehensive overview of its activity, presenting available quantitative data, detailed experimental methodologies for relevant assays, and visualizations of implicated signaling pathways. The information compiled herein is intended to support further research and development of this compound as a potential therapeutic agent.
Quantitative Antioxidant & Cytoprotective Activity
The antioxidant potential of this compound has been quantified, primarily through its cytoprotective effects against oxidative injury. While direct radical scavenging data for the pure compound is limited in publicly accessible literature, its efficacy in cellular systems suggests a potent antioxidant mechanism.
| Assay Type | Model System | Endpoint | Result (EC50/IC50) | Reference Compound(s) |
| Cytoprotection against CCl4-induced injury | Human Liver Cancer Cells (HepG2) | Cell Viability | 5.36 μM | FR429 (EC50 = 6.46 μM) |
Note: The cytoprotective effect is largely attributed to the compound's antioxidant and radical scavenging properties. Further studies are required to determine the specific IC50/EC50 values in cell-free radical scavenging assays such as DPPH, ABTS, superoxide (B77818), and hydroxyl radical assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for the cytoprotective assay in which this compound has been evaluated, along with standard protocols for common antioxidant and radical scavenging assays.
Cytoprotective Activity against Carbon Tetrachloride (CCl4)-Induced Injury in HepG2 Cells
This assay evaluates the ability of a compound to protect cells from damage induced by a known oxidant.
a) Cell Culture and Treatment:
-
Human liver cancer (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/mL and allowed to adhere for 24 hours.
-
The culture medium is then replaced with fresh medium containing various concentrations of this compound and incubated for a further 24 hours.
-
Following the pre-treatment, cells are exposed to 10 mM carbon tetrachloride (CCl4) for 24 hours to induce oxidative stress and cell damage.
b) Cell Viability Assessment (MTT Assay):
-
After the CCl4 treatment, the culture medium is removed, and 100 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The MTT solution is then removed, and 150 μL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
The half-maximal effective concentration (EC50), the concentration at which the compound exhibits 50% of its maximal protective effect, is calculated from the dose-response curve.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
a) Reagents and Preparation:
-
DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Test compound: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions.
-
Positive control: A solution of a known antioxidant such as ascorbic acid or Trolox.
b) Assay Procedure:
-
In a 96-well plate, add 100 μL of the DPPH solution to 100 μL of the test compound at various concentrations.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging percentage against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
a) Reagents and Preparation:
-
ABTS stock solution: Prepare a 7 mM aqueous solution of ABTS.
-
Potassium persulfate solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
ABTS•+ working solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow it to stand in the dark at room temperature for 12-16 hours before use. Dilute the working solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test compound and positive control solutions are prepared as in the DPPH assay.
b) Assay Procedure:
-
Add 190 μL of the ABTS•+ working solution to 10 μL of the test compound at various concentrations in a 96-well plate.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.
Superoxide Anion Radical Scavenging Assay
This assay measures the scavenging of superoxide radicals, which can be generated by various enzymatic and non-enzymatic systems. A common method is the phenazine (B1670421) methosulfate-NADH system.
a) Reagents and Preparation:
-
Phosphate buffer (100 mM, pH 7.4).
-
NADH solution (166 μM in buffer).
-
Nitroblue tetrazolium (NBT) solution (43 μM in buffer).
-
Phenazine methosulfate (PMS) solution (2.7 μM in buffer).
-
Test compound and positive control solutions.
b) Assay Procedure:
-
Mix 1 mL of NBT solution, 1 mL of NADH solution, and various concentrations of the test compound.
-
Initiate the reaction by adding 100 μL of PMS solution.
-
Incubate the mixture at room temperature for 5 minutes.
-
Measure the absorbance at 560 nm.
-
Calculate the percentage of superoxide radical scavenging and the IC50 value.
Hydroxyl Radical Scavenging Assay
The highly reactive hydroxyl radical is often generated via the Fenton reaction. Its scavenging is measured by the inhibition of the degradation of a detector molecule, such as deoxyribose.
a) Reagents and Preparation:
-
Phosphate buffer (20 mM, pH 7.4).
-
Deoxyribose solution (2.8 mM).
-
FeCl3 solution (100 μM).
-
EDTA solution (104 μM).
-
H2O2 solution (1 mM).
-
Ascorbic acid solution (100 μM).
-
Thiobarbituric acid (TBA) solution (1% w/v in 50 mM NaOH).
-
Trichloroacetic acid (TCA) solution (2.8% w/v).
-
Test compound and positive control solutions.
b) Assay Procedure:
-
In a test tube, mix the test compound at various concentrations with 0.5 mL of deoxyribose, 0.2 mL of premixed FeCl3 and EDTA, and 0.2 mL of H2O2.
-
Initiate the reaction by adding 0.2 mL of ascorbic acid.
-
Incubate the mixture at 37°C for 1 hour.
-
Stop the reaction by adding 1 mL of TBA and 1 mL of TCA.
-
Heat the mixture in a boiling water bath for 15 minutes.
-
Cool the tubes and measure the absorbance of the resulting pink chromogen at 532 nm.
-
Calculate the percentage of hydroxyl radical scavenging and the IC50 value.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of flavonoids like this compound are often mediated through the modulation of cellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective proteins.
Potential Modulation of the PI3K/Akt Signaling Pathway
Research on structurally related compounds isolated alongside this compound suggests a potential role in modulating the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation, and its activation can protect cells from oxidative stress-induced apoptosis. The cytoprotective effects of this compound may, in part, be mediated through the activation of this pathway, leading to the upregulation of downstream survival signals.
Caption: Proposed modulation of the PI3K/Akt pathway by this compound.
Probable Involvement of the Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a master regulator of the cellular antioxidant response. Many flavonoids exert their antioxidant effects by activating Nrf2, leading to the transcription of a battery of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). It is highly probable that this compound, as a potent antioxidant flavonoid, also engages this critical defensive pathway.
Caption: Likely activation of the Nrf2/ARE antioxidant pathway by this compound.
Conclusion
This compound is a promising natural compound with significant antioxidant and cytoprotective properties. The available data, particularly its potent protective effect in a cellular model of oxidative stress, underscores its potential for further investigation. The detailed experimental protocols provided in this guide are intended to facilitate standardized evaluation of its activity. Future research should focus on elucidating its precise radical scavenging capabilities through a broader range of direct antioxidant assays and confirming its modulatory effects on key signaling pathways such as PI3K/Akt and Nrf2/ARE. Such studies will be instrumental in fully characterizing the therapeutic potential of this compound in the context of diseases with an underlying oxidative stress etiology.
2’’-O-Galloylquercitrin: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
2’’-O-Galloylquercitrin is a flavonoid glycoside, a natural compound isolated from various plant species, including Acer ginnala (Amur maple), Myrceugenia foveolata, and Polygonum capitatum.[1][2][3] This molecule has garnered significant interest within the scientific community due to its promising therapeutic properties, which include antioxidant, anti-inflammatory, and hepatoprotective activities. This technical guide provides a comprehensive overview of the current scientific knowledge on 2’’-O-Galloylquercitrin, presenting quantitative data, experimental methodologies, and an exploration of its molecular mechanisms of action.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₄O₁₅ | [4] |
| Molecular Weight | 600.48 g/mol | [4] |
| CAS Number | 80229-08-9 | [4] |
Therapeutic Properties and Quantitative Data
Current research indicates that 2’’-O-Galloylquercitrin exhibits a range of biological activities that are of therapeutic interest. The following tables summarize the key quantitative data from in vitro studies.
Antioxidant Activity
The antioxidant capacity of 2’’-O-Galloylquercitrin is attributed to its ability to act as a free radical scavenger.[1][4][5][6][7][8]
| Assay | Parameter | Value | Cell Line/System | Reference |
| DPPH Radical Scavenging | IC₅₀ | Not explicitly stated for the pure compound, but identified as a strong radical scavenger. | Chemical Assay | [9] |
Note: While multiple sources confirm its radical scavenging activity, specific IC₅₀ values for the purified compound in DPPH or other antioxidant assays are not consistently reported in the available literature.
Anti-inflammatory Activity
2’’-O-Galloylquercitrin has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.
| Assay | Parameter | Value | Cell Line | Reference |
| Inhibition of TNF-α secretion (LPS-induced) | IC₅₀ | 26.1 μM | RAW 264.7 | [1] |
Hepatoprotective Activity
The compound has shown protective effects against liver cell injury in vitro.
| Assay | Parameter | Value | Cell Line | Reference |
| Protection against CCl₄-induced injury | EC₅₀ | 5.36 μM | HepG2 | [10] |
| Protection against CCl₄-induced injury | EC₅₀ | 5.28 µM | HepG2 | [3] |
Experimental Protocols
This section details the general methodologies for the key in vitro assays used to evaluate the therapeutic properties of 2’’-O-Galloylquercitrin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the free radical scavenging capacity of a compound.
-
Reagent Preparation : A stable stock solution of DPPH in methanol (B129727) or ethanol (B145695) is prepared.
-
Assay Procedure :
-
A series of dilutions of 2’’-O-Galloylquercitrin are prepared in a suitable solvent.
-
The test compound solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.
-
The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
-
Data Analysis : The percentage of DPPH radical scavenging activity is calculated. The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.
Anti-inflammatory Assay in RAW 264.7 Macrophages
This assay evaluates the ability of a compound to inhibit the inflammatory response in immune cells.
-
Cell Culture : RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of 2’’-O-Galloylquercitrin for a specific duration (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
The cells are incubated for a further period (e.g., 18-24 hours).
-
-
Measurement of Inflammatory Mediators :
-
Nitric Oxide (NO) : The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) : The levels of these cytokines in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis : The inhibitory effect of 2’’-O-Galloylquercitrin on the production of inflammatory mediators is calculated, and IC₅₀ values are determined.
Hepatoprotective Assay in HepG2 Cells
This assay assesses the protective effect of a compound against toxin-induced liver cell damage.
-
Cell Culture : Human hepatoma HepG2 cells are cultured in a suitable medium (e.g., MEM) supplemented with fetal bovine serum.
-
Induction of Cell Injury :
-
Cells are seeded in 96-well plates.
-
Hepatotoxicity is induced by exposing the cells to a toxic agent such as carbon tetrachloride (CCl₄) or hydrogen peroxide (H₂O₂).
-
-
Treatment : Cells are co-treated with the toxic agent and various concentrations of 2’’-O-Galloylquercitrin, or pre-treated with the compound before the addition of the toxin.
-
Assessment of Cell Viability :
-
MTT Assay : The metabolic activity of the cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized, and the absorbance is measured.
-
-
Data Analysis : The percentage of cell viability is calculated relative to control cells. The EC₅₀ value, the concentration of the compound that provides 50% of the maximum protective effect, is determined.
Signaling Pathways and Molecular Mechanisms
The therapeutic effects of 2’’-O-Galloylquercitrin are believed to be mediated through the modulation of key intracellular signaling pathways. Based on studies of structurally related flavonoids and initial findings, the PI3K/Akt and MAPK pathways are likely targets.
Proposed Modulation of the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. Evidence suggests that some flavonoids can modulate this pathway, and a study involving a compound structurally similar to 2''-O-Galloylquercitrin, 2'-O-galloylhyperin, has shown activation of the Akt/Nrf2 pathway. Furthermore, a study that evaluated the hepatoprotective effects of several compounds, including this compound, found that the lead compound from that study, FR429, exerted its effects through the PI3K/Akt pathway.[10]
Caption: Proposed PI3K/Akt pathway modulation by this compound.
Proposed Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. It comprises several subfamilies, including ERK, JNK, and p38. Flavonoids have been shown to inhibit MAPK signaling, thereby reducing the production of inflammatory mediators.
Caption: Proposed MAPK pathway inhibition by this compound.
Pharmacokinetics and Toxicity
To date, there is a notable lack of publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity of 2’’-O-Galloylquercitrin.
General Considerations for Flavonoids:
-
Absorption : The absorption of flavonoids is influenced by their structure, particularly the glycosylation pattern. The addition of a galloyl group may affect its absorption characteristics.
-
Metabolism : Flavonoids are typically metabolized by gut microbiota and in the liver.
-
Toxicity : Generally, flavonoids are considered to have a good safety profile. However, comprehensive toxicological studies are necessary for any new chemical entity intended for therapeutic use.
Further research is imperative to determine the ADME and toxicity profile of 2’’-O-Galloylquercitrin to assess its potential as a viable drug candidate.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a logical workflow for the preclinical evaluation of 2’’-O-Galloylquercitrin.
Caption: Preclinical evaluation workflow for this compound.
Conclusion and Future Directions
2’’-O-Galloylquercitrin is a promising natural compound with demonstrated antioxidant, anti-inflammatory, and hepatoprotective properties in vitro. Its potential to modulate key signaling pathways such as PI3K/Akt and MAPK suggests a molecular basis for its therapeutic effects. However, to advance this compound in the drug development pipeline, several critical knowledge gaps must be addressed.
Future research should focus on:
-
Comprehensive in vitro and in vivo studies to establish a more complete pharmacological profile.
-
Detailed mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by 2’’-O-Galloylquercitrin.
-
Thorough pharmacokinetic and toxicological evaluations to assess its drug-like properties and safety profile.
The information compiled in this technical guide serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of 2’’-O-Galloylquercitrin and provides a roadmap for its future investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
- 8. FR429 from Polygonum capitatum Demonstrates Potential as an Anti-hepatic Injury Agent by Modulating PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2''-O-Galloylquercitrin: Properties, Protocols, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2''-O-Galloylquercitrin is a flavonoid glycoside, a natural phenolic compound that has garnered significant interest within the scientific community. Exhibiting potent antioxidant and hepatoprotective properties, this molecule presents a promising avenue for therapeutic research and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and an in-depth look at its known signaling pathways. The information is curated to be a vital resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug discovery.
Physical and Chemical Properties
This compound is a yellow powder, a characteristic shared with many flavonoids. Its core structure consists of a quercetin (B1663063) molecule glycosidically linked to a rhamnose sugar, which is further esterified with a galloyl group at the 2'' position.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 80229-08-9 | [1][2] |
| Molecular Formula | C₂₈H₂₄O₁₅ | [1][2] |
| Molecular Weight | 600.48 g/mol | [1][2] |
| Physical Description | Yellow powder | [1] |
| Purity | ≥98% (Commercially available) | [1] |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | [1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
Spectral Data:
The structural elucidation of this compound has been confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy.
-
¹H and ¹³C NMR: Detailed spectral data for this compound has been reported in the literature, confirming the presence of the quercetin, rhamnose, and galloyl moieties and their specific connectivity.
-
UV-Vis Spectroscopy: As a flavonoid, this compound exhibits characteristic absorption bands in the UV-Vis spectrum. Flavonoids typically show two major absorption bands: Band I in the range of 300-380 nm, corresponding to the B-ring cinnamoyl system, and Band II in the range of 240-280 nm, corresponding to the A-ring benzoyl system. The presence of the galloyl group may influence these absorption maxima.
Experimental Protocols
Isolation and Purification of this compound from Polygonum capitatum
This protocol is a synthesized methodology based on established procedures for the isolation of flavonoids from plant materials.
Workflow for Isolation and Purification:
Caption: Workflow for the isolation of this compound.
Methodology:
-
Extraction: The air-dried and powdered whole plant of Polygonum capitatum is extracted with methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds.
-
Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then suspended in water and subjected to liquid-liquid partitioning with a solvent of increasing polarity, such as ethyl acetate (B1210297). The ethyl acetate fraction, which is enriched with flavonoids, is collected.
-
Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the components based on their polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to yield the pure compound.
In Vitro Hepatoprotective Activity Assay (MTS Assay)
This protocol outlines the determination of the cytoprotective effect of this compound against toxin-induced cell death in a liver cell line.
Experimental Workflow for Hepatoprotective Assay:
Caption: Workflow for the in vitro hepatoprotective activity assay.
Methodology:
-
Cell Culture: Human liver cancer cells (HepG2) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of this compound for a specified period.
-
Induction of Injury: Liver cell injury is induced by adding a hepatotoxic agent, such as carbon tetrachloride (CCl₄), to the cell culture medium.
-
MTS Assay: After the incubation period, the medium is replaced with a fresh medium containing MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium). The plates are then incubated to allow for the conversion of MTS to formazan (B1609692) by viable cells.
-
Data Analysis: The absorbance is measured at 490 nm using a microplate reader. Cell viability is calculated as a percentage of the control (untreated cells), and the half-maximal effective concentration (EC₅₀) is determined.
Biological Activity and Signaling Pathways
This compound has demonstrated significant biological activities, primarily as an antioxidant and a hepatoprotective agent.
Table 2: Biological Activities of this compound
| Activity | Model | Key Findings | Source(s) |
| Hepatoprotective | CCl₄-induced injury in HepG2 cells | Exhibited cytoprotective effects with an EC₅₀ of 5.36 μM. | [3] |
| Antioxidant | DPPH radical scavenging assay | The methanolic extract of Acer ginnala, containing this compound, showed strong radical scavenging activity (IC₅₀ = 52.7 ± 0.6 μg/mL). | [1] |
Hepatoprotective Activity and the PI3K/Akt Signaling Pathway
Research has shown that the hepatoprotective effect of compounds structurally related to this compound is mediated through the modulation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is crucial for cell survival and proliferation. It is believed that this compound activates this pathway, leading to the downstream inhibition of pro-inflammatory and apoptotic signals.
A key consequence of PI3K/Akt activation is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation and its inhibition leads to a reduction in the production of pro-inflammatory cytokines, thus mitigating liver damage.
Signaling Pathway of this compound in Hepatoprotection:
Caption: Proposed mechanism of this compound's hepatoprotective effect.
Conclusion and Future Directions
This compound is a promising natural compound with well-documented antioxidant and hepatoprotective activities. Its ability to modulate the PI3K/Akt and NF-κB signaling pathways highlights its potential for the development of novel therapeutics for liver diseases and other inflammatory conditions.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound within the PI3K/Akt pathway.
-
Investigating its efficacy and safety in in vivo models of liver disease.
-
Exploring its potential in other therapeutic areas, such as cancer and neurodegenerative diseases, given the central role of the implicated signaling pathways in these conditions.
-
Developing efficient and scalable methods for its synthesis or extraction to facilitate further research and potential clinical applications.
This technical guide serves as a foundational resource for the scientific community to build upon, fostering further investigation into the therapeutic potential of this remarkable natural product.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of 2''-O-Galloylquercitrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2''-O-Galloylquercitrin is a flavonoid glycoside that has garnered significant interest for its potential therapeutic properties, including its potent antioxidant and free radical scavenging activities. This document provides detailed application notes and experimental protocols for the extraction and purification of this compound from plant sources, primarily focusing on species from the Acer and Monteverdia genera. The methodologies outlined are designed to yield a high-purity compound suitable for further research and drug development applications.
Data Presentation: Quantitative Extraction Data
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Below is a summary of quantitative data from various extraction techniques applied to plant materials known to contain this compound or similar flavonoids.
| Extraction Method | Plant Material | Solvent | Key Parameters | Extraction Yield (% w/w) | Reference |
| Ultrasound-Assisted Extraction (UAE) | Monteverdia aquifolia leaves | Ethanol (B145695) | 30 min, 50°C, 80% amplitude, 20 mL/g solvent/biomass ratio | 6.6 | [1][2] |
| Pressurized Liquid Extraction (PLE) | Monteverdia aquifolia leaves | Ethanol | 25 min, 60°C | 5.3 | [1][2] |
| Soxhlet Extraction | Monteverdia aquifolia leaves | Ethanol | 360 min, ~78°C | 8.3 | [1][2] |
| Maceration with Methanol (B129727) | Acer ginnala fresh leaves | 80% Methanol | 24 hours, room temperature | Not specified for this compound, but 80 mg/g fresh weight for Aceritannin | [3] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Monteverdia aquifolia Leaves
This protocol is based on methodologies that have proven effective for the extraction of bioactive compounds from Monteverdia aquifolia.[1][2]
Materials:
-
Dried and powdered leaves of Monteverdia aquifolia
-
Ethanol (95% or absolute)
-
Ultrasonic bath or probe sonicator
-
Filter paper (e.g., Whatman No. 1)
-
Büchner funnel and vacuum flask
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 10 g of dried, powdered Monteverdia aquifolia leaves.
-
Solvent Addition: Add 200 mL of ethanol to the plant material in a beaker (maintaining a 20:1 solvent-to-solid ratio).
-
Ultrasonication: Place the beaker in an ultrasonic bath or immerse the tip of a probe sonicator into the mixture. Sonicate for 30 minutes at a controlled temperature of 50°C and an amplitude of 80%.
-
Filtration: After sonication, filter the mixture through a Büchner funnel fitted with filter paper under vacuum to separate the extract from the solid plant residue.
-
Re-extraction: To maximize yield, the plant residue can be re-extracted with another 100 mL of ethanol under the same conditions.
-
Solvent Evaporation: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Drying: The resulting crude extract can be further dried in a vacuum oven or freeze-dryer to obtain a solid residue.
Protocol 2: Purification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the purification of this compound from a crude plant extract. Optimization of the gradient and other parameters may be necessary depending on the specific extract composition.
Materials:
-
Crude extract containing this compound
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
Syringe filters (0.45 µm)
-
Preparative or semi-preparative HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol or a mixture of the initial mobile phase) to a concentration of approximately 10-50 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
HPLC System Setup:
-
Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 2-5 mL/min (for semi-preparative).
-
Detection: UV detector set at a wavelength of 280 nm or 350 nm.
-
Injection Volume: 100-500 µL, depending on the concentration and column capacity.
-
-
Elution Gradient (Example):
-
0-5 min: 10% B
-
5-35 min: Gradient from 10% to 50% B
-
35-40 min: Gradient from 50% to 100% B
-
40-45 min: Hold at 100% B
-
45-50 min: Return to 10% B
-
50-60 min: Column re-equilibration at 10% B
-
-
Fraction Collection: Collect fractions corresponding to the peak of interest based on the chromatogram.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of this compound.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the purified compound.
Visualizations
Experimental Workflow for Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway: Free Radical Scavenging by this compound
This compound, like other flavonoids and gallotannins, is known to exert its antioxidant effect through free radical scavenging. The primary mechanisms involved are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
Caption: Free radical scavenging mechanism of this compound.
References
- 1. Improved extraction of bioactive compounds from Monteverdia aquifolia leaves by pressurized-liquid and ultrasound-assisted extraction: Yield and chemical composition: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Antioxidant Assays of 2''-O-Galloylquercitrin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vitro antioxidant activity of 2''-O-Galloylquercitrin, a naturally occurring flavonoid glycoside. The primary assays covered are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.
Introduction to this compound and its Antioxidant Potential
This compound is a flavonoid derivative isolated from various natural sources, including Acer ginnala. Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties, which are primarily attributed to their ability to donate hydrogen atoms or electrons to reactive oxygen species (ROS), thereby neutralizing them. As a free radical scavenger, this compound holds potential for applications in pharmaceuticals and nutraceuticals aimed at mitigating oxidative stress-related conditions. The in vitro assays detailed below are fundamental for quantifying the antioxidant capacity of this compound.
Data Presentation: In Vitro Antioxidant Activity of this compound
While this compound has been identified as a component in plant extracts with demonstrated antioxidant activity, specific quantitative data for the purified compound is not extensively documented in publicly available literature. The following table is provided as a template for researchers to populate with their experimental data.
| Assay | Method | Endpoint | Result for this compound | Positive Control (e.g., Trolox, Ascorbic Acid) | Reference |
| DPPH | Radical Scavenging | IC50 (µg/mL or µM) | Data to be determined | Insert Value | (Internal/Published Data) |
| ABTS | Radical Cation Decolorization | TEAC (Trolox Equivalents) | Data to be determined | 1.0 | (Internal/Published Data) |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the initial radicals. TEAC (Trolox Equivalent Antioxidant Capacity) expresses the antioxidant capacity of a compound relative to the standard, Trolox.
Experimental Workflow
The general workflow for assessing the in vitro antioxidant activity of a compound like this compound involves several key steps from sample preparation to data analysis.
Caption: General workflow for in vitro antioxidant assays.
DPPH Radical Scavenging Assay: Principle and Protocol
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle is based on the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, DPPH-H, which is pale yellow. The degree of discoloration is proportional to the amount of antioxidant present.
Caption: Principle of the DPPH radical scavenging assay.
Detailed Protocol for DPPH Assay
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (or ethanol (B145695), analytical grade)
-
This compound
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
-
Amber-colored vials or aluminum foil
Procedure:
-
Preparation of DPPH Radical Solution (0.1 mM):
-
Dissolve 3.94 mg of DPPH in 100 mL of methanol.
-
Store this solution in an amber-colored bottle or a flask wrapped in aluminum foil and keep it in the dark at 4°C. This solution should be prepared fresh.
-
-
Preparation of Test Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar dilution series for the positive control (e.g., Ascorbic acid or Trolox).
-
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of the different concentrations of the test sample and positive control to separate wells.
-
Add 100 µL of methanol to a well to serve as the blank (control).
-
To each well, add 100 µL of the 0.1 mM DPPH solution.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
Plot the percentage of scavenging activity against the concentration of the sample to determine the IC50 value.
-
ABTS Radical Cation Decolorization Assay: Principle and Protocol
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's concentration.
Caption: Principle of the ABTS radical cation decolorization assay.
Detailed Protocol for ABTS Assay
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate buffered saline (PBS) or ethanol
-
This compound
-
Positive control (Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Pipettes and tips
-
Amber-colored vials or aluminum foil
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes (1:1 ratio).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the ABTS•+ radical. This is the stock solution.
-
-
Preparation of ABTS•+ Working Solution:
-
Before the assay, dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm. This is the working solution.
-
-
Preparation of Test Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Prepare a series of Trolox solutions to be used as the standard for generating a calibration curve.
-
-
Assay Protocol:
-
In a 96-well microplate, add 20 µL of the different concentrations of the test sample and Trolox standards to separate wells.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at room temperature for a set time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
After incubation, measure the absorbance of each well at 734 nm.
-
The percentage of inhibition of ABTS•+ is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:
-
A_control is the absorbance of the ABTS•+ working solution without the sample.
-
A_sample is the absorbance of the ABTS•+ working solution with the sample.
-
-
Plot the percentage of inhibition against the concentration of the Trolox standards to generate a standard curve.
-
The antioxidant capacity of this compound is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which can be calculated from the standard curve.
-
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals in a well-ventilated area or under a fume hood.
-
DPPH and ABTS are chemicals and should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
Organic solvents such as methanol and ethanol are flammable. Keep them away from open flames and heat sources.
-
Dispose of all chemical waste according to your institution's safety guidelines.
Application Notes and Protocols for Evaluating the Bioactivity of 2''-O-Galloylquercitrin Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the bioactivity of 2''-O-Galloylquercitrin, a naturally occurring flavonoid glycoside, using a suite of cell-based assays. The protocols detailed herein cover the assessment of its antioxidant, anti-inflammatory, and cytotoxic properties, along with its potential modulatory effects on key cellular signaling pathways.
Introduction
This compound is a flavonoid derivative isolated from various plant species. Like other flavonoids, it is recognized for its potential health benefits, primarily attributed to its radical-scavenging and antioxidant capabilities.[1][2] Preliminary studies suggest its involvement in hepatoprotective and other biological activities.[3] This document outlines detailed protocols for in vitro cell-based assays to systematically investigate and quantify the bioactivity of this compound, providing a framework for its potential development as a therapeutic agent.
Data Presentation
The following tables summarize quantitative data on the bioactivity of this compound and related compounds. This information is critical for comparing its potency against known active compounds.
Table 1: Hepatoprotective and Cytotoxic Activity of this compound and Related Flavonoids
| Compound | Assay | Cell Line | Endpoint | Result (EC50/IC50) |
| This compound | Hepatoprotective | HepG2 | Cell Viability | 5.36 µM [3] |
| Quercetin (B1663063) | Cytotoxicity | MCF-7 (Breast Cancer) | Cell Viability (MTT) | 4.19 ± 1.04 µM[4][5] |
| Quercetin | Cytotoxicity | ZR-75-1 (Breast Cancer) | Cell Viability (MTT) | 9.40 ± 1.74 µM[4][5] |
| Quercetin | Cytotoxicity | MDA-MB-231 (Breast Cancer) | Cell Viability (MTT) | 6.12 ± 0.84 µM[4][5] |
| Quercitrin | Cytotoxicity | RAW 264.7 | Cell Viability (CCK-8) | > 22.4 µg/mL (Non-toxic)[6] |
Table 2: Anti-inflammatory and Antioxidant Activity of Related Flavonoids
| Compound | Assay | Cell Line | Endpoint | Result (IC50) |
| Luteolin | Nitric Oxide Inhibition | RAW 264.7 | NO Production | 17.1 µM[7] |
| Quercetin | Nitric Oxide Inhibition | RAW 264.7 | NO Production | Not specified, but significant inhibition[6] |
| Quercitrin | Nitric Oxide Inhibition | RAW 264.7 | NO Production | Not specified, but significant inhibition[6] |
| Quercetin | Cellular Antioxidant Activity | HepG2 | Peroxyl Radical Scavenging | Highest CAA value among tested flavonoids[6] |
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells is a measure of cell viability.[6]
Materials:
-
Target cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Replace the medium in the wells with the compound dilutions and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of this compound to scavenge intracellular reactive oxygen species (ROS). The assay uses the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is converted to the highly fluorescent dichlorofluorescein (DCF) upon oxidation by ROS.
Materials:
-
Hepatocarcinoma (HepG2) cells
-
Complete cell culture medium
-
This compound stock solution
-
DCFH-DA solution
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator
-
Quercetin (as a positive control)
-
96-well black-walled plates
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well black-walled plate and grow to confluency.
-
Compound and Probe Loading: Wash the cells with PBS and incubate with this compound and DCFH-DA solution for 1 hour.
-
Induction of Oxidative Stress: Wash the cells to remove the excess compound and probe. Add AAPH solution to induce oxidative stress.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve (AUC) for both control and treated wells. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the integrated area of the sample and ∫CA is the integrated area of the control. Express the antioxidant activity as quercetin equivalents (QE).
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay evaluates the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) cells.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) standard solution
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant. Add 50 µL of sulfanilamide (B372717) solution and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) solution and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition. Calculate the IC50 value.
Western Blot Analysis of MAPK and NF-κB Signaling Pathways
This protocol is designed to investigate the effect of this compound on the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. A related compound, 2'-O-galloylhyperin, has been shown to inhibit these pathways.[8]
Materials:
-
RAW 264.7 cells
-
This compound stock solution
-
LPS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by LPS stimulation for 15-30 minutes (for MAPK) or 30-60 minutes (for NF-κB).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the total protein or a loading control (e.g., β-actin).
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the experimental workflows and the potential signaling pathways modulated by this compound.
Caption: Experimental workflows for evaluating the bioactivity of this compound.
Caption: Hypothesized mechanism of this compound on MAPK and NF-κB signaling.
References
- 1. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis [mdpi.com]
- 5. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Isolating 2''-O-Galloylquercitrin from Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
2''-O-Galloylquercitrin is a naturally occurring flavonoid glycoside that has garnered interest for its potential biological activities. It is a derivative of quercitrin (B1678633) where a galloyl group is attached to the 2'' position of the rhamnose sugar moiety. This modification can significantly influence its bioactivity and pharmacokinetic properties compared to its parent compound, quercitrin. This document provides a detailed protocol for the isolation and purification of this compound from plant materials, based on established methodologies. The primary plant sources mentioned in the literature for this compound include Combretum aff. laxum, Acer ginnala, and Monteverdia aquifolia.[1][2][3] The protocol described below is a comprehensive approach that combines solvent extraction, preliminary fractionation, and final purification using high-performance liquid chromatography (HPLC).
Experimental Protocols
1. Plant Material Collection and Preparation
-
Collection: Collect fresh plant material (e.g., leaves or stems) known to contain this compound.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
2. Extraction of Crude Flavonoid Mixture
This protocol utilizes a methanol-based extraction method, which is effective for a broad range of polyphenolic compounds.
-
Maceration/Percolation:
-
Weigh the powdered plant material. A starting quantity of around 200 g is recommended.[1]
-
Percolate the powdered leaves with methanol (B129727) (MeOH). A common ratio is 5 liters of solvent for every 200 grams of plant material.[1]
-
Allow the percolation to proceed until the solvent runs clear, indicating that the majority of soluble compounds have been extracted.
-
-
Concentration:
-
Collect the methanolic extract.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a crude extract.
-
3. Preliminary Fractionation: Removal of Tannins
Tannins are often co-extracted with flavonoids and can interfere with subsequent purification steps. Polyamide column chromatography is an effective method for their removal.[1][4]
-
Sample Preparation: Redissolve a portion of the crude extract (e.g., 10.1 g) in 200 mL of methanol.[1]
-
Polyamide Column Chromatography:
-
Prepare a polyamide column (e.g., 200 g of polyamide resin).[1]
-
Load the redissolved extract onto the column.
-
Elute the column with appropriate solvents. Flavonoids will be retained on the column while tannins are washed out.
-
Collect the flavonoid-rich fraction.
-
Concentrate the collected fraction to dryness.
-
4. High-Performance Liquid Chromatography (HPLC) Purification
Preparative HPLC is a high-resolution technique used for the final purification of the target compound.
-
Instrumentation: A preparative HPLC system equipped with a UV detector and a suitable C18 column.
-
Sample Preparation: Dissolve the tannin-free fraction in the HPLC mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) (MeCN) in 0.05% aqueous formic acid is effective.[1]
-
Gradient Elution: A typical gradient might be 21–41% MeCN in 0.05% aqueous formic acid over 30 minutes.[1]
-
Flow Rate: Adjust the flow rate according to the column dimensions.
-
Detection: Monitor the elution profile at a suitable wavelength for flavonoids (e.g., 254 nm or 280 nm).
-
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound. The retention time will vary depending on the specific HPLC conditions. In one documented case, this compound eluted at a retention time of 18.0 minutes.[1]
-
Purity Analysis: Analyze the purity of the isolated compound using analytical HPLC. A purity of >95% is generally desired for biological assays.[1]
5. Structural Elucidation
The identity and structure of the isolated this compound should be confirmed using spectroscopic methods.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectroscopy are essential for elucidating the detailed chemical structure and confirming the position of the galloyl group.
Data Presentation
The following table summarizes the quantitative data from a representative isolation of this compound from the leaves of Combretum aff. laxum.[1]
| Parameter | Value |
| Starting Plant Material (Powdered Leaves) | 197.7 g |
| Crude Methanol Extract Yield | 13.2 g |
| Portion of Crude Extract for Fractionation | 10.1 g |
| Amount of Fraction Subjected to HPLC (PA5) | 785.6 mg |
| Final Yield of this compound | 4.9 mg |
| Purity (by NMR) | >95% |
Visualizations
Below is a diagram illustrating the experimental workflow for the isolation of this compound.
Caption: Experimental workflow for the isolation of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound | CAS:80229-08-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. Screening of Panamanian Plant Extracts for Pesticidal Properties and HPLC-Based Identification of Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 2''-O-Galloylquercitrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2''-O-Galloylquercitrin is a flavonoid glycoside found in various plant species, notably Acer ginnala (Amur maple). As a derivative of quercitrin, it is of increasing interest to the scientific community for its potential biological activities, including its role as a signaling inhibitor and a free radical scavenger. Accurate and reliable analytical methods are crucial for the quantification of this compound in plant extracts and for its characterization in various research and development settings.
These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, we present information on its known biological targets to aid in drug development and pharmacological studies.
Analytical Methods
The quantification of this compound can be achieved with high sensitivity and selectivity using modern chromatographic techniques. Below are recommended protocols for HPLC-UV and LC-MS/MS analysis.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in purified samples and plant extracts.
Table 1: HPLC-UV Method Parameters for this compound Analysis
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.05% aqueous formic acid |
| Gradient | Isocratic elution with 30% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm and 350 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Expected Retention Time | Approximately 10.5 minutes[1] |
Experimental Protocol: HPLC-UV Analysis
-
Standard Preparation:
-
Prepare a stock solution of this compound standard (CAS: 80229-08-9) in methanol (B129727) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with methanol.
-
-
Sample Preparation (from plant material):
-
Dry and powder the plant material (e.g., leaves of Acer ginnala).
-
Extract the powdered material with methanol using sonication or maceration.
-
Filter the extract through a 0.45 µm syringe filter prior to HPLC injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the prepared standards and samples.
-
Monitor the elution at 254 nm and 350 nm. This compound is expected to have a retention time of approximately 10.5 minutes under the specified conditions[1].
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices like biological fluids, an LC-MS/MS method is recommended. The following protocol is adapted from a method for a structurally related compound, 2''-O-galloylhyperin, and can be optimized for this compound.
Table 2: LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Recommended Conditions |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., Venusil MP-C18, 50 mm x 2.1 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Methanol |
| Gradient | Isocratic with 50% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition | To be determined by direct infusion of a standard solution. A potential transition could be derived from the precursor ion [M-H]⁻. |
Experimental Protocol: LC-MS/MS Analysis
-
Standard and Sample Preparation:
-
Prepare standard solutions as described in the HPLC-UV protocol, but at lower concentrations (e.g., 1 ng/mL to 1000 ng/mL).
-
For biological samples (e.g., plasma), perform a protein precipitation step by adding three volumes of ice-cold methanol, vortexing, and centrifuging to pellet the proteins. The supernatant is then filtered and injected.
-
-
Mass Spectrometer Optimization:
-
Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor ion and product ions for Multiple Reaction Monitoring (MRM).
-
Optimize other MS parameters such as collision energy and cone voltage.
-
-
LC-MS/MS Analysis:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Inject the prepared standards and samples.
-
-
Quantification:
-
Generate a calibration curve using the peak areas of the MRM transitions from the standard solutions.
-
Quantify this compound in the samples using the calibration curve.
-
Biological Activity and Signaling Pathways
This compound has been identified as a bioactive compound with potential pharmacological applications. Its known activities include free radical scavenging and modulation of cellular signaling pathways.
Free Radical Scavenging Activity
This compound is recognized for its potent free radical scavenging properties. This activity is attributed to the presence of multiple hydroxyl groups in its structure, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.
Caption: Mechanism of free radical scavenging by this compound.
Modulation of the PI3K/Akt Signaling Pathway
Research on a bioactive fraction from Polygonum capitatum, which contains this compound, has demonstrated hepatoprotective effects through the modulation of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival.
Caption: Modulation of the PI3K/Akt signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound from sample collection to data analysis.
Caption: General workflow for this compound analysis.
References
Application Notes and Protocols: 2''-O-Galloylquercitrin as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 2''-O-Galloylquercitrin as a reference compound in various biological and analytical assays. This document is intended to guide researchers in accurately utilizing this natural flavonoid for reproducible and reliable results.
Compound Information
-
Name: this compound
-
Synonyms: Quercetin 3-O-(2''-O-galloyl)-alpha-L-rhamnopyranoside, Quercitrin-2''-gallate[1]
-
CAS Number: 80229-08-9[1]
-
Molecular Formula: C₂₈H₂₄O₁₅[1]
-
Molecular Weight: 600.48 g/mol [1]
-
Source: Isolated from various plants, including Acer ginnala (Amur Maple)[2][3] and Polygonum capitatum.
-
Appearance: Typically a powder[1].
-
Purity: Available from various suppliers with purities typically between 95-98% (HPLC)[1].
-
Storage: Store at -20°C, sealed, in a ventilated, dry environment[1].
-
Solubility: Soluble in solvents such as DMSO, Pyridine, Methanol (B129727), and Ethanol[3].
Applications as a Reference Compound
This compound is a valuable reference compound for a range of applications in drug discovery and natural product research due to its distinct biological activities. Its primary uses as a reference standard include:
-
Antioxidant Activity Assays: As a positive control or reference for quantifying the radical scavenging potential of test compounds.
-
Hepatoprotective Studies: As a benchmark compound in in vitro and in vivo models of liver injury.
-
Signaling Pathway Analysis: For investigating the modulation of specific cellular signaling pathways, such as PI3K/Akt and the NLRP3 inflammasome.
-
Analytical Method Development: As a standard for the identification and quantification of this compound in plant extracts and other complex mixtures using techniques like HPLC.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published studies, providing a reference for expected activity.
| Assay Type | Cell Line/Model | Parameter | Value | Reference Compound (if applicable) |
| Hepatoprotective Activity | HepG2 cells | EC₅₀ | 5.36 µM | FR429 (EC₅₀ = 6.46 µM) |
| Radical Scavenging Activity | DPPH Assay | IC₅₀ | Not explicitly stated for the pure compound in the provided results. The methanolic extract of Acer ginnala, containing this compound, showed an IC₅₀ of 52.7 ± 0.6 μg/mL. | Other radical scavengers from the same extract showed IC₅₀s of 17.5 ± 2.1, 29.3 ± 2.5, and 21.6 ± 1.7 μg/mL. |
Experimental Protocols
Protocol for DPPH Radical Scavenging Assay
This protocol outlines the use of this compound as a reference standard to evaluate the antioxidant activity of test compounds.
Materials:
-
This compound (Reference Standard)
-
Test compounds
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C. It is recommended to prepare this solution fresh daily[4].
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol or DMSO.
-
Working Solutions: Prepare a series of dilutions of the this compound stock solution and test compounds in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100 µM)[4].
-
-
Assay Procedure (Microplate Method):
-
Add 50 µL of each concentration of the reference standard and test compound solutions to separate wells of a 96-well plate[4].
-
Add 50 µL of methanol to a well to serve as a blank.
-
To initiate the reaction, add 50 µL of the 0.1 mM DPPH solution to all wells containing the samples and a control well with 50 µL of methanol (DPPH only)[4].
-
Gently mix the contents and incubate the plate in the dark at room temperature for 30 minutes[4].
-
Measure the absorbance of all wells at 517 nm using a microplate reader[4].
-
-
Calculation of Radical Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound or reference standard.
-
-
Determination of IC₅₀ Value:
-
Plot the percentage of inhibition against the concentrations of the reference and test compounds. The IC₅₀ value is the concentration that causes 50% inhibition of the DPPH radical.
-
Caption: Workflow for the DPPH Radical Scavenging Assay.
Protocol for In Vitro Hepatoprotective Activity Assay in HepG2 Cells
This protocol describes the use of this compound as a reference for evaluating the hepatoprotective effects of test compounds against toxin-induced injury in human liver carcinoma (HepG2) cells.
Materials:
-
This compound (Reference Standard)
-
Test compounds
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Carbon tetrachloride (CCl₄) or another suitable hepatotoxin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Culture and Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells per well and allow them to attach overnight[5].
-
-
Treatment:
-
Treat the cells with various non-toxic concentrations of this compound and the test compounds for 24 hours. Include a vehicle control (e.g., DMSO).
-
After the pre-treatment, induce cellular injury by exposing the cells to a predetermined concentration of CCl₄ (e.g., 1%) for a specified duration (e.g., 1.5 - 24 hours)[5]. A group treated only with CCl₄ should be included as a negative control.
-
-
Assessment of Cell Viability (MTT Assay):
-
After the incubation with the toxin, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Calculation of Cell Viability:
-
Cell viability is expressed as a percentage of the control (untreated cells). % Cell Viability = (Absorbance_sample / Absorbance_control) x 100
-
-
Determination of EC₅₀ Value:
-
The EC₅₀ value, the concentration that provides 50% of the maximum protective effect, can be determined by plotting the percentage of cell viability against the compound concentrations.
-
Caption: Workflow for the In Vitro Hepatoprotective Assay.
Protocol for Western Blot Analysis of PI3K/Akt Signaling Pathway
This protocol provides a general framework for using this compound to study its effect on the PI3K/Akt signaling pathway.
Materials:
-
This compound
-
Appropriate cell line (e.g., HepG2)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-PI3K, anti-PI3K, anti-phospho-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Culture and treat cells with various concentrations of this compound for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.
-
Caption: PI3K/Akt Signaling Pathway and Potential Modulation.
Quality Control and Use as a Reference Standard
When using this compound as a reference compound, it is crucial to ensure its identity, purity, and stability.
-
Certificate of Analysis (CoA): Always obtain a CoA from the supplier, which should provide information on the compound's identity (confirmed by methods like NMR and MS), purity (typically determined by HPLC), and any residual solvents or impurities.
-
Proper Handling and Storage: Follow the storage recommendations on the CoA to prevent degradation[6]. Prepare fresh solutions for each experiment whenever possible.
-
System Suitability: In analytical applications such as HPLC, system suitability tests should be performed using the reference standard to ensure the analytical system is performing correctly. This includes parameters like retention time, peak area, and tailing factor.
By following these application notes and protocols, researchers can effectively utilize this compound as a reference compound to generate high-quality, reproducible data in their studies.
References
- 1. This compound | CAS: 80229-08-9 | ChemNorm [chemnorm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:80229-08-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. benchchem.com [benchchem.com]
- 5. In vitro and in vivo hepatoprotective effects of the total alkaloid fraction of Hygrophila auriculata leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Developing Stable Formulations of 2''-O-Galloylquercitrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
2''-O-Galloylquercitrin, a galloylated flavonoid primarily isolated from plants such as Acer ginnala, is a potent free radical scavenger with significant potential in pharmacological research.[1][2][3][4] Like many flavonoids, its utility is hampered by poor aqueous solubility and inherent instability, posing challenges for consistent experimental results and further development.[5] This document provides detailed protocols for the formulation of this compound using cyclodextrin (B1172386) inclusion complexation to enhance its stability and solubility. Furthermore, a comprehensive protocol for conducting forced degradation studies using a stability-indicating High-Performance Liquid Chromatography (HPLC) method is presented to assess the efficacy of such formulations.
Introduction to this compound and Stability Challenges
This compound is a natural polyphenolic compound characterized by a quercetin-3-O-α-rhamnopyranoside structure with a galloyl group attached. This galloyl moiety is known to enhance the antioxidant properties of flavonoids by increasing their capacity to scavenge free radicals.[6][7] However, the complex phenolic structure that confers its antioxidant activity also makes it susceptible to degradation under various environmental conditions, including exposure to alkaline pH, oxidative stress, and heat.[2][5]
Key challenges in handling this compound include:
-
Low Aqueous Solubility: Limiting its use in aqueous buffers and physiological media.
-
Chemical Instability: Prone to hydrolytic and oxidative degradation, leading to loss of activity.
-
Low Bioavailability: A common issue for flavonoids, stemming from both poor solubility and metabolic instability.[5]
To overcome these limitations, formulation strategies are essential. Encapsulation technologies, such as forming inclusion complexes with cyclodextrins, are highly effective. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which can encapsulate guest molecules like this compound, thereby shielding them from degradative forces and improving their solubility.[3][8][9]
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol details the preparation of an inclusion complex using Hydroxypropyl-β-Cyclodextrin (HP-β-CD), a derivative known for its high aqueous solubility and low toxicity. The method is adapted from established protocols for quercetin (B1663063).[3][8]
Materials and Reagents:
-
This compound (purity >98%)
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Ethanol (B145695) (99.9%, HPLC grade)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Freeze-dryer
-
0.22 µm syringe filters
Methodology:
-
Solution Preparation:
-
Prepare a 10 mM solution of HP-β-CD in deionized water. Stir gently until fully dissolved.
-
Prepare a 10 mM solution of this compound in absolute ethanol. Gentle warming (to 37°C) and sonication may be required to aid dissolution.[8]
-
-
Complexation:
-
Solvent Removal and Product Recovery:
-
Remove the ethanol from the mixture using a rotary evaporator at a temperature of 40°C under reduced pressure.[3]
-
The resulting aqueous solution contains the inclusion complex. Filter the solution through a 0.22 µm syringe filter to remove any un-complexed precipitate.
-
-
Lyophilization:
-
Freeze the aqueous solution of the complex at -80°C.
-
Lyophilize the frozen sample for 48 hours or until a fine, dry yellow powder is obtained.[3]
-
-
Storage:
-
Store the resulting powder in a sealed, desiccated, and light-protected container at -20°C.[8]
-
Protocol 2: Stability Assessment via Forced Degradation and HPLC Analysis
This protocol outlines a forced degradation study to evaluate the stability of the formulated this compound. The stability is quantified by measuring the remaining percentage of the parent compound using a Reverse-Phase HPLC (RP-HPLC) method. The conditions are based on ICH guidelines and established methods for flavonoids like quercetin and rutin.[2][5][10]
Materials and Reagents:
-
This compound formulation (e.g., the complex from Protocol 1) and unformulated compound.
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (B1210297) (HPLC grade)
-
Formic acid
-
Water (HPLC grade)
-
Thermostatic oven and water bath
-
Photostability chamber
-
HPLC system with DAD or UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of both the formulated and unformulated this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.[5]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.[5] (Note: Flavonoids degrade rapidly in alkaline conditions).
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[5]
-
Thermal Degradation: Place 2 mL of the stock solution in a thermostatic oven at 60°C for 48 hours.[5]
-
Photostability: Expose 2 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
For each condition, a control sample (stock solution at room temperature, protected from light) should be run in parallel.
-
After the specified time, neutralize the acid and base hydrolysis samples before HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Column: C18 Reverse-Phase Column.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm and 360 nm (flavonoids typically have two absorption maxima).[11][12]
-
Gradient Elution: A typical gradient might be: 0-5 min (10% B), 5-30 min (10-50% B), 30-35 min (50-10% B), 35-40 min (10% B).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining after degradation using the peak area from the HPLC chromatograms compared to the control sample.
-
% Remaining = (Peak Area of Stressed Sample / Peak Area of Control Sample) * 100
-
Data Presentation
The following table presents illustrative data from a hypothetical forced degradation study comparing unformulated this compound with its HP-β-CD inclusion complex. This data demonstrates the expected stabilizing effect of the formulation.
Table 1: Illustrative Stability Data of this compound Formulations
| Stress Condition | Time | Unformulated (% Remaining) | HP-β-CD Complex (% Remaining) |
| Control (RT, Dark) | 48 h | 99.5 ± 0.4 | 99.8 ± 0.2 |
| Acid (0.1 M HCl, 60°C) | 24 h | 85.2 ± 1.5 | 94.1 ± 0.8 |
| Base (0.1 M NaOH, RT) | 2 h | 41.7 ± 2.1 | 75.3 ± 1.9 |
| Oxidative (3% H₂O₂, RT) | 24 h | 68.4 ± 1.8 | 88.9 ± 1.1 |
| Thermal (60°C) | 48 h | 79.1 ± 1.3 | 91.5 ± 0.9 |
| Photolytic (ICH Q1B) | - | 72.5 ± 2.5 | 90.2 ± 1.4 |
| Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only. |
Mechanism of Action and Stabilization
This compound exerts its primary biological effect as an antioxidant through direct radical scavenging. The phenolic hydroxyl groups on both the quercetin and galloyl moieties can donate a hydrogen atom to neutralize highly reactive oxygen species (ROS), such as the hydroxyl radical (•OH) and superoxide (B77818) anion (O₂•⁻), thus preventing cellular damage. The galloyl group significantly enhances this activity.[6][7]
The cyclodextrin formulation provides stability by encapsulating the hydrophobic parts of the this compound molecule within its cavity. This physical barrier protects the labile phenolic groups from the external aqueous environment, reducing their exposure to hydrolytic and oxidative agents like OH⁻ and H₂O₂.
References
- 1. A Comparative Study of Quercetin-Loaded Nanocochleates and Liposomes: Formulation, Characterization, Assessment of Degradation and In Vitro Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Preparation and Biophysical Characterization of Quercetin Inclusion Complexes with β-Cyclodextrin Derivatives to be Formulated as Possible Nose-to-Brain Quercetin Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inclusion complex of quercetin with sulfobutylether β-cyclodextrin: preparation, characterization, antioxidant and antibacterial activities and the inclusion mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. ftb.com.hr [ftb.com.hr]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Extraction of 2''-O-Galloylquercitrin
Welcome to the technical support center for the optimization of 2''-O-Galloylquercitrin extraction from plant material. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of this compound in the Crude Extract
-
Question: My initial crude extract shows very low or undetectable levels of this compound. What are the likely causes and how can I fix this?
-
Answer: Low initial yield can stem from several factors related to the plant material, extraction solvent, and procedure.
-
Improper Plant Material: The concentration of this compound can vary significantly based on the plant species, part of the plant used (leaves, stems, etc.), harvest time, and storage conditions.
-
Inefficient Solvent Extraction: The polarity of the extraction solvent is critical for effectively solubilizing this compound.
-
Solution: this compound is a polar compound. Employ polar solvents like methanol (B129727), ethanol (B145695), or acetone, often in aqueous mixtures (e.g., 70-80% ethanol or methanol).[2][4] Pure water or highly non-polar solvents may not be effective.
-
-
Suboptimal Extraction Parameters: Extraction time, temperature, and solvent-to-solid ratio all play a crucial role in extraction efficiency.
-
Issue 2: Degradation of this compound During Extraction
-
Question: I suspect my target compound is degrading during the extraction process, leading to low yields. What conditions can cause degradation and how can I prevent it?
-
Answer: this compound, like many galloylated flavonoids, can be susceptible to degradation under certain conditions.
-
High Temperatures: Prolonged exposure to high temperatures can lead to the hydrolysis of the galloyl ester group or other degradation pathways.
-
Solution: Use moderate extraction temperatures, typically in the range of 40-60°C.[5] If higher temperatures are necessary, minimize the extraction time. Modern techniques like UAE can often be performed at lower temperatures.
-
-
Extreme pH: Highly acidic or alkaline conditions can catalyze the degradation of flavonoids.[7][8]
-
Solution: Maintain a neutral or slightly acidic pH during extraction. If an acidic modifier is used (e.g., formic acid in HPLC), use it at a low concentration.
-
-
Oxidation: Phenolic compounds are prone to oxidation, which can be accelerated by light, oxygen, and certain enzymes present in the plant material.
-
Solution: Conduct extractions in amber glassware to protect from light. Consider degassing solvents or using an inert atmosphere (e.g., nitrogen) to minimize oxygen exposure. Deactivating enzymes by briefly blanching the plant material before extraction can also be beneficial.
-
-
Issue 3: Difficulty in Purifying this compound from the Crude Extract
-
Question: My crude extract contains the target compound, but I am experiencing significant losses during the purification steps. How can I improve my purification strategy?
-
Answer: Purification of a specific flavonoid from a complex plant extract requires a systematic approach to minimize loss.
-
Inappropriate Chromatographic Method: The choice of stationary and mobile phases is critical for successful separation.
-
Solution: For initial cleanup and fractionation, consider column chromatography with silica (B1680970) gel or polyamide.[9] For final purification, High-Performance Liquid Chromatography (HPLC) with a C18 column is often effective.[9][10]
-
-
Co-elution with Similar Compounds: Plant extracts often contain structurally similar flavonoids that can be difficult to separate from this compound.
-
Solution: Optimize the HPLC gradient to achieve better resolution. Experiment with different solvent systems (e.g., acetonitrile/water or methanol/water with a small amount of acid like formic acid).[10]
-
-
Irreversible Adsorption to Stationary Phase: Highly polar compounds can sometimes irreversibly bind to certain stationary phases.
-
Solution: If using silica gel, ensure it is properly deactivated. Alternatively, consider using a different stationary phase like Sephadex LH-20, which is well-suited for separating flavonoids.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the best plant sources for extracting this compound?
A1: this compound has been isolated from several plant species. Some of the most commonly cited sources in the literature include:
Q2: What is a typical expected yield for this compound?
A2: The yield of this compound is highly dependent on the plant source, its geographical origin, harvesting time, and the extraction and purification methods employed. Yields are often reported for total flavonoids or crude extract rather than for a single compound. For instance, a study on Monteverdia aquifolia reported a total extract yield of up to 8.3% using Soxhlet extraction with ethanol, from which this compound was then identified.[5]
Q3: Which extraction method is most efficient for this compound?
A3: Modern, non-conventional methods are generally more efficient than traditional techniques. Ultrasound-Assisted Extraction (UAE) is a highly effective method for extracting flavonoids as it can increase yield, reduce extraction time, and often requires lower temperatures, thus minimizing degradation.[5][6] Response Surface Methodology (RSM) can be used in conjunction with UAE to statistically optimize the extraction parameters for maximum yield.[9][12][13]
Q4: How can I quantify the amount of this compound in my extracts?
A4: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable method for quantifying this compound.[10] A C18 column is typically used with a gradient elution of a polar solvent (like methanol or acetonitrile) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. Quantification is achieved by comparing the peak area of the compound in the sample to a calibration curve generated from a pure standard of this compound.
Data Presentation
Table 1: Comparison of Extraction Methods for Flavonoids
| Extraction Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking plant material in a solvent at room temperature.[14] | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, lower extraction efficiency.[14] |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | High extraction efficiency for some compounds. | Requires high temperatures which can degrade sensitive compounds, time-consuming.[13] |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.[6] | Faster extraction, higher yields, can be performed at lower temperatures.[5][6] | Requires specialized equipment. |
| Pressurized Liquid Extraction (PLE) | Uses solvents at elevated temperatures and pressures. | Fast, efficient, uses less solvent. | High initial equipment cost. |
Table 2: Key Parameters for Optimizing this compound Extraction
| Parameter | Typical Range | Rationale and Considerations |
| Solvent Concentration | 50-80% Ethanol or Methanol in Water | Balances polarity for effective extraction of galloylated flavonoids. Higher water content can increase polarity.[2] |
| Temperature | 40-60°C | Higher temperatures can increase solubility and diffusion but risk degradation of the galloyl ester.[5] |
| Extraction Time | 30-90 minutes (method dependent) | Sufficient time is needed for the solvent to penetrate the plant matrix and solubilize the compound. Prolonged times can lead to degradation. |
| Solvent-to-Solid Ratio | 20:1 to 50:1 (mL/g) | A higher ratio can improve extraction efficiency but increases solvent consumption and subsequent evaporation time. |
| Particle Size | 0.5-1.0 mm | Smaller particle size increases the surface area for extraction but can lead to difficulties in filtration. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the plant material (e.g., leaves of Acer ginnala) at 40-50°C and grind to a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 500 mL Erlenmeyer flask.
-
Add 300 mL of 70% ethanol (v/v).
-
Place the flask in an ultrasonic bath.
-
Sonication should be carried out at a frequency of 40 kHz and a power of 250 W for 45 minutes at a controlled temperature of 50°C.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C until the ethanol is removed.
-
-
Lyophilization:
-
Freeze the concentrated aqueous extract and lyophilize to obtain a dry powder.
-
Protocol 2: Purification of this compound by Column Chromatography
-
Column Preparation:
-
Pack a glass column with silica gel 60 (70-230 mesh) using a suitable non-polar solvent like n-hexane as the slurry.
-
-
Sample Loading:
-
Dissolve the crude extract from Protocol 1 in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dried silica gel with the adsorbed extract onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol) in a stepwise gradient.
-
A typical gradient might be:
-
100% Chloroform
-
Chloroform:Ethyl Acetate (9:1, 8:2, ... 1:9, 100% Ethyl Acetate)
-
Ethyl Acetate:Methanol (9:1, 8:2, ... 1:9, 100% Methanol)
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase and visualize under UV light.
-
Pool the fractions containing the compound of interest (based on Rf value compared to a standard).
-
-
Final Purification:
-
The pooled fractions can be further purified by preparative HPLC if necessary to achieve high purity.
-
Mandatory Visualization
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Logical troubleshooting workflow for low extraction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. phcogcommn.org [phcogcommn.org]
- 3. Complexing of Green Tea Catechins with Food Constituents and Degradation of the Complexes by Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Technologies for the Extraction and Separation of Polyphenols in Different Plants: A Review [techscience.com]
- 5. mdpi.com [mdpi.com]
- 6. Oxidation and degradation of (epi)gallocatechin gallate (EGCG/GCG) and (epi)catechin gallate (ECG/CG) in alkali solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scitepress.org [scitepress.org]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. air.unimi.it [air.unimi.it]
- 12. Optimization of Total Flavonoid Compound Extraction from Gynura medica Leaf Using Response Surface Methodology and Chemical Composition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Improving HPLC Resolution for 2''-O-Galloylquercitrin and its Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 2''-O-Galloylquercitrin and its structurally similar isomers.
Troubleshooting Guide
Resolving closely eluting or co-eluting isomers is a common challenge in HPLC. A systematic approach to troubleshooting can significantly improve separation. A resolution value (Rs) of greater than 1.5 is typically considered baseline separation[1].
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution / Co-eluting Peaks | Mobile Phase Not Optimized: The solvent strength or selectivity may be insufficient to separate the isomers. | Optimize Gradient: Decrease the ramp rate of the organic solvent to create a shallower gradient, which can enhance the separation of closely eluting compounds[1]. Change Organic Modifier: Switch from acetonitrile (B52724) to methanol (B129727) or vice versa. These solvents have different properties and can alter the selectivity of the separation, potentially changing the elution order[1]. Adjust pH: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous mobile phase. This can improve peak shape and alter the retention characteristics of the analytes[1]. |
| Inappropriate Stationary Phase: The column chemistry may not provide enough differential interaction with the isomers. | Switch Column Chemistry: If mobile phase optimization is not sufficient, try a column with a different stationary phase, such as a phenyl-hexyl or cyano (CN) phase, to introduce alternative separation mechanisms[1]. Use a High-Efficiency Column: Employ a column with smaller particle sizes (e.g., sub-2 µm) or a core-shell column to increase the number of theoretical plates, leading to sharper peaks and better resolution[1]. | |
| Suboptimal Temperature or Flow Rate: These parameters can influence the kinetics of the separation. | Adjust Temperature: Systematically evaluate different column temperatures (e.g., 25°C, 30°C, 40°C). Increasing the temperature can decrease mobile phase viscosity and improve peak sharpness, though it may not always improve resolution for all isomers[2]. Lower Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the stationary phase, which may improve the separation of critical pairs[2]. | |
| Peak Tailing | Secondary Interactions: Hydroxyl groups on the flavonoids can interact with residual silanol (B1196071) groups on the silica (B1680970) backbone of the stationary phase. | Acidify Mobile Phase: Add an acidic modifier like 0.1% formic acid to suppress the ionization of silanol groups, thereby minimizing secondary interactions[2][3]. Use an End-capped Column: Employ a modern, high-purity silica column that has been thoroughly end-capped to reduce the number of accessible silanol groups[3]. |
| Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet. | Reduce Injection Volume/Concentration: Dilute the sample or decrease the injection volume to ensure you are operating within the column's linear capacity[2][3]. | |
| Peak Fronting | Sample Solvent Incompatibility: Dissolving the sample in a solvent that is significantly stronger than the initial mobile phase can cause the peak to be distorted. | Use a Weaker Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent[2]. |
| Column Overload: Severe mass overload can also lead to peak fronting. | Decrease Injection Volume: Reduce the amount of sample injected onto the column[2]. | |
| Fluctuating Retention Times | Inadequate Column Equilibration: Insufficient time for the column to stabilize with the initial mobile phase conditions between runs, especially in gradient elution. | Increase Equilibration Time: Ensure the column is fully equilibrated before each injection. This is crucial for reproducible retention times[2][3]. |
| Mobile Phase Instability: Inconsistent preparation or evaporation of the organic solvent can alter the mobile phase composition over time. | Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep the reservoirs covered to prevent evaporation[2]. | |
| Temperature Fluctuations: Changes in the ambient laboratory temperature can affect retention if a column oven is not used. | Use a Column Oven: A column oven is essential for maintaining a stable and consistent temperature, which is critical for reproducible chromatography[2][3]. | |
| HPLC System Issues: Problems such as pump malfunctions or leaks can lead to inconsistent flow rates. | Perform System Maintenance: Regularly maintain the HPLC pump, check for leaks, and ensure check valves are functioning correctly[2][3]. |
Data Presentation: HPLC Method Development
The following table summarizes hypothetical data from a method development experiment aimed at improving the resolution of two isomers.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (150 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) | Phenyl-Hexyl (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 10-40% B in 30 min | 10-40% B in 30 min | 10-40% B in 30 min |
| Flow Rate (mL/min) | 1.0 | 1.0 | 1.0 |
| Temperature (°C) | 30 | 30 | 40 |
| Retention Time Isomer 1 (min) | 15.2 | 16.5 | 14.8 |
| Retention Time Isomer 2 (min) | 15.8 | 17.3 | 15.7 |
| Resolution (Rs) | 1.10 | 1.35 | 1.95 |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for separating this compound and its isomers?
A good starting point is to use a standard reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) with a gradient elution. A typical mobile phase system would consist of water with 0.1% formic acid as mobile phase A and acetonitrile as mobile phase B. Begin with a scouting gradient, such as 5% to 95% B over 15-20 minutes, to determine the approximate elution times of your compounds. From there, you can optimize the gradient to improve resolution in the region where the isomers elute[1].
Q2: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?
Acetonitrile and methanol have different solvent properties, which can lead to changes in selectivity. Acetonitrile is generally a stronger solvent in reversed-phase HPLC and often produces sharper peaks due to its lower viscosity. Methanol, on the other hand, can offer different selectivity due to its ability to act as a hydrogen bond donor. If you are struggling with co-elution using acetonitrile, switching to methanol is a valuable strategy to try, as it may alter the elution order and improve the separation of your isomers[1][4].
Q3: Why is it important to add acid to the mobile phase?
Adding a small amount of acid, such as 0.1% formic or acetic acid, is crucial for a few reasons. First, it suppresses the ionization of the phenolic hydroxyl groups present on the flavonoid structure. This leads to more consistent interactions with the stationary phase and improved peak shapes (less tailing). Second, it suppresses the activity of any residual silanol groups on the silica-based stationary phase, which can cause undesirable secondary interactions and peak tailing[1][3][4].
Q4: What role does column temperature play in improving resolution?
Column temperature affects several aspects of the separation. Increasing the temperature lowers the viscosity of the mobile phase, which can lead to higher efficiency and sharper peaks. It can also alter the selectivity of the separation, as the thermodynamics of the interactions between the analytes and the stationary phase can change with temperature. A systematic evaluation of temperatures (e.g., 25°C, 30°C, 40°C) is recommended, as an optimal temperature can significantly improve the resolution between isomers[2][5]. However, excessively high temperatures might not always be beneficial and could potentially degrade the analytes[2].
Q5: My peaks are co-eluting. What are the first steps I should take to improve separation?
If your peaks are co-eluting, the first and often most effective step is to optimize the mobile phase gradient. Make the gradient shallower in the region where your isomers elute. For example, if the peaks come out between 30% and 40% acetonitrile, you could slow the gradient from 1% per minute to 0.2% per minute in that range. If this doesn't provide baseline separation, the next step would be to try a different organic solvent (e.g., switch from acetonitrile to methanol) to alter the selectivity[1].
Q6: How can I improve the peak shape of my analytes?
Poor peak shape, such as tailing or fronting, can compromise resolution. For peak tailing, the most common cause is secondary interactions with the column. Ensure your mobile phase is acidified (e.g., 0.1% formic acid) to minimize these interactions. Also, avoid overloading the column by injecting a smaller volume or a more dilute sample[2][3]. For peak fronting, the primary cause is often injecting the sample in a solvent that is much stronger than the mobile phase. Always try to dissolve your sample in the initial mobile phase composition[2].
Experimental Protocols
Protocol 1: HPLC Method Development for Isomer Separation
This protocol outlines a systematic approach to developing a robust HPLC method for separating this compound and its isomers.
1. Initial Conditions:
-
Column: Select a C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector set at the lambda max of the analytes (e.g., 280 nm and 360 nm).
-
Injection Volume: 10 µL.
2. Scouting Gradient:
-
Run a fast, broad gradient to determine the approximate elution times of the compounds (e.g., 5% to 95% B in 15 minutes).
-
Hold at 95% B for 5 minutes to wash the column.
-
Equilibrate the column with the initial mobile phase composition for at least 10 minutes before the next injection.
3. Method Optimization:
-
Gradient Refinement: Based on the scouting run, create a shallower gradient around the elution time of the target isomers. For example, if the isomers elute around 35% B, you might run a gradient from 25% to 45% B over 20-30 minutes.
-
Solvent Selection: If co-elution persists, replace acetonitrile (Mobile Phase B) with methanol and repeat the gradient optimization. Methanol's different solvent properties can change the elution order and improve separation[1].
-
Temperature and Flow Rate Fine-Tuning: Once a satisfactory separation is achieved, the flow rate and temperature can be adjusted to optimize analysis time and resolution. A lower flow rate generally improves resolution, while a higher temperature can decrease analysis time and alter selectivity[1][2].
Visualizations
Caption: Troubleshooting workflow for poor resolution of flavonoid isomers.
Caption: Decision tree for troubleshooting HPLC peak shape issues.
Caption: General experimental workflow for HPLC analysis of flavonoid isomers.
References
stability of 2''-O-Galloylquercitrin in different solvents and pH
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2''-O-Galloylquercitrin in various experimental conditions. The information is presented in a question-and-answer format to directly address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a flavonoid glycoside, specifically a galloylated derivative of quercitrin (B1678633) (quercetin-3-O-rhamnoside). Flavonoids are a class of natural compounds known for their various biological activities, including antioxidant properties. The stability of this compound is crucial for ensuring the accuracy and reproducibility of in vitro and in vivo experiments, as its degradation can lead to a loss of biological activity and the formation of different compounds with potentially confounding effects. Understanding its stability profile is also essential for the development of stable formulations for pharmaceutical or nutraceutical applications.
Q2: What are the primary factors that can affect the stability of this compound?
A2: The stability of flavonoids like this compound is generally influenced by several factors:
-
pH: Flavonoids are typically more stable in acidic conditions and tend to degrade in neutral to alkaline solutions.
-
Solvent: The type of solvent can significantly impact stability. While soluble in organic solvents like DMSO, methanol (B129727), and ethanol, its stability in these and aqueous solutions can vary.
-
Temperature: Higher temperatures generally accelerate the degradation of flavonoids.
-
Light: Exposure to UV or even visible light can lead to photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation, especially at higher pH.
Q3: In which solvents is this compound soluble?
A3: Based on available data, this compound is soluble in the following organic solvents:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Pyridine
-
Methanol
-
Ethanol
For aqueous solutions, the solubility is expected to be lower, and the use of co-solvents may be necessary.
Q4: How does pH affect the stability of this compound?
A4: While specific data for this compound is limited, the stability of related flavonoids like quercetin (B1663063) and its glycosides is highly pH-dependent. Generally, flavonoids are more stable at acidic pH (below 4) and show increased degradation as the pH becomes neutral and alkaline.[1] This is due to the deprotonation of hydroxyl groups at higher pH, making the molecule more susceptible to oxidation and rearrangement. The galloyl ester linkage in this compound may also be susceptible to hydrolysis under alkaline conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results in cell-based assays. | Degradation of this compound in the cell culture medium (typically at physiological pH ~7.4). | - Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and add to the medium immediately before the experiment.- Minimize the incubation time as much as possible.- Conduct a time-course experiment to assess the stability of the compound in your specific cell culture medium.- Consider using a more acidic buffer system if experimentally feasible, though this is often not possible with live cells. |
| Loss of compound during sample preparation or storage. | - pH of the solution: Storage in neutral or alkaline buffers.- Solvent evaporation: Improperly sealed storage vials.- Exposure to light: Storage in clear vials.- Freeze-thaw cycles: Repeated freezing and thawing of stock solutions. | - Store stock solutions in an appropriate solvent (e.g., DMSO, ethanol) at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.- Use amber vials or wrap vials in aluminum foil to protect from light.- Ensure vials are tightly sealed.- For aqueous solutions, prepare them fresh and use them immediately. If storage is necessary, use an acidic buffer (e.g., pH 3-4) and store at low temperatures. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of this compound into other compounds. | - This is indicative of compound instability under your experimental or storage conditions.- Analyze the sample immediately after preparation.- Review your sample handling and storage procedures to minimize exposure to light, high temperatures, and non-acidic pH.- Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products, which can help in interpreting your chromatograms. |
| Low recovery of the compound after extraction. | Degradation during the extraction process. | - The choice of extraction solvent and method can impact flavonoid stability.[2] Methods involving high heat for extended periods should be used with caution.- Consider extraction methods that minimize heat exposure, such as sonication or microwave-assisted extraction for shorter durations.[2] |
Data on Flavonoid Stability (Inferred for this compound)
| Condition | Parameter | Expected Stability of this compound | Rationale/Inference |
| pH | Acidic (pH < 4) | High | Flavonoid backbone is generally stable in acidic conditions.[1] |
| Neutral (pH ~7) | Moderate to Low | Increased susceptibility to oxidation. | |
| Alkaline (pH > 8) | Low | Rapid degradation due to deprotonation and potential hydrolysis of the galloyl ester.[3] | |
| Solvent | Aprotic (e.g., DMSO) | High (in anhydrous conditions) | Good for long-term storage of stock solutions at low temperatures. |
| Protic (e.g., Methanol, Ethanol) | Moderate | Generally good for short-term storage and experimental use. | |
| Aqueous Buffers | Low to High (highly pH-dependent) | Stability will primarily be dictated by the pH of the buffer. | |
| Temperature | -20°C to -80°C | High | Recommended for long-term storage of stock solutions. |
| 4°C (refrigerated) | Moderate | Suitable for short-term storage (hours to a few days), especially in acidic conditions. | |
| Room Temperature (~25°C) | Low | Degradation can be significant over several hours, especially in neutral or alkaline solutions. | |
| Elevated Temperature (>40°C) | Very Low | Significant and rapid degradation is expected. | |
| Light | Dark | Higher Stability | Protection from light is crucial to prevent photodegradation. |
| Ambient/UV Light | Low Stability | Exposure to light will likely accelerate degradation. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent like methanol or DMSO at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Keep at room temperature and monitor at shorter time intervals (e.g., 0.5, 1, 2, 4 hours) due to expected rapid degradation.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a solid form (if available) or in a stable solvent in a controlled temperature oven (e.g., 60°C).
-
Sample at various time points, dissolve/dilute, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution (in a quartz cuvette or clear vial) to a photostability chamber with a controlled light source (e.g., UV and/or visible light).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Sample at various time points and analyze by HPLC.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and quantify the loss of the parent compound.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This is a general HPLC-UV method that can be adapted and validated for the quantification of this compound and the separation of its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from more polar or less polar degradation products.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-25 min: 10% to 50% B
-
25-30 min: 50% to 90% B
-
30-35 min: Hold at 90% B
-
35-40 min: 90% to 10% B
-
40-45 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (likely around 254 nm and 350 nm, typical for flavonoids). A PDA detector is highly recommended to check for peak purity and identify the spectra of degradation products.
-
Injection Volume: 10-20 µL.
-
Quantification: The percentage of remaining this compound can be calculated by comparing the peak area in the stressed samples to that of the unstressed control.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
challenges in the quantification of 2''-O-Galloylquercitrin in complex mixtures
Welcome to the technical support center for the quantification of 2''-O-Galloylquercitrin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the analysis of this compound in complex mixtures. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the quantification of this compound.
Q1: I am having difficulty separating this compound from its isomers, such as 3''-O-Galloylquercitrin. What can I do?
A1: Co-elution of isomers is a primary challenge in the analysis of galloylated flavonoids. Here are several strategies to improve chromatographic separation:
-
Optimize the Mobile Phase Gradient: A shallow gradient elution is often necessary to resolve closely eluting isomers. Start with a low percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) and increase it very slowly over a longer run time.
-
Adjust Mobile Phase Acidity: The addition of a small percentage of acid (e.g., 0.1% formic acid) to the mobile phase is crucial. It helps to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and better separation.[1][2]
-
Lower the Flow Rate: Reducing the flow rate can enhance separation efficiency, providing more time for the analytes to interact with the stationary phase.[3]
-
Column Selection: While a standard C18 column is a good starting point, consider using a column with a different selectivity, such as a phenyl-hexyl or a biphenyl (B1667301) stationary phase. These can offer different interactions with the aromatic rings of the flavonoids.
-
Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but it may also decrease retention times. Experiment with temperatures in the range of 30-40°C.[1]
Q2: My recovery of this compound is low and inconsistent. What are the potential causes and solutions?
A2: Low and variable recovery can stem from issues in both the extraction and analytical stages.
-
Extraction Efficiency: The choice of extraction solvent and method is critical. A mixture of methanol (B129727) or ethanol (B145695) and water is commonly used for extracting polar flavonoid glycosides.[2][4] Sonication or microwave-assisted extraction can improve efficiency, but care must be taken to avoid degradation.[5][6]
-
Analyte Stability: Galloylated flavonoids can be susceptible to degradation, especially at high temperatures and non-neutral pH. The stability of flavonoids is influenced by their chemical structure; a higher number of hydroxyl groups can promote degradation.[5][7] It is advisable to work with fresh extracts and store them at low temperatures in the dark.
-
Adsorption to Surfaces: Flavonoids can adsorb to glass and plastic surfaces. Silanizing glassware or using polypropylene (B1209903) tubes can minimize this issue.
-
Matrix Effects in LC-MS: Components of the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement. To mitigate this, consider:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Solid-Phase Extraction (SPE): A cleanup step using SPE can effectively remove many interfering compounds.[4]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.
-
Q3: I am observing peak tailing or fronting in my chromatograms. How can I improve the peak shape?
A3: Poor peak shape can compromise resolution and the accuracy of quantification.
-
Peak Tailing:
-
Secondary Interactions: Active sites on the silica (B1680970) backbone of the column can cause tailing. The use of an acidic mobile phase modifier (e.g., 0.1% formic acid) helps to suppress these interactions.[1]
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
-
Column Contamination: A contaminated guard or analytical column can also be a cause. Flush the column with a strong solvent.[1]
-
-
Peak Fronting:
Q4: My retention times are shifting between injections. What is causing this instability?
A4: Unstable retention times can make peak identification and integration difficult.
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time between runs may be necessary.[1]
-
Mobile Phase Composition: In reverse-phase chromatography, even small variations in the mobile phase composition can lead to significant shifts in retention time. Prepare mobile phases carefully and consistently. Gravimetric preparation is more accurate than volumetric.
-
Temperature Fluctuations: If a column oven is not used, changes in the ambient laboratory temperature can affect retention times.[1]
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates and retention time shifts. Regular pump maintenance is essential.[1][8]
Q5: Where can I obtain a reference standard for this compound?
A5: A reliable, high-purity reference standard is essential for accurate quantification. This compound can be sourced from specialized chemical suppliers. For example, ChemFaces is a known manufacturer and supplier of this natural product reference standard.[9] Always ensure you obtain a certificate of analysis with the standard to verify its purity.
Quantitative Data Summary
The following table provides typical validation parameters for the quantification of flavonoid glycosides using UPLC-MS/MS. These values can serve as a benchmark for your method development.
| Parameter | Typical Value Range | Notes |
| Linear Range | 1 - 1000 ng/mL | Can vary depending on instrument sensitivity. |
| Correlation Coefficient (r²) | > 0.995 | Indicates good linearity. |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL | The lowest concentration that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 - 15 ng/mL | The lowest concentration that can be accurately quantified. |
| Intra-day Precision (%RSD) | < 10% | Assesses the precision of the method within a single day. |
| Inter-day Precision (%RSD) | < 15% | Assesses the precision of the method across different days. |
| Accuracy (% Recovery) | 85 - 115% | Measures the closeness of the measured value to the true value. |
| Extraction Recovery | > 80% | The efficiency of the extraction process.[10] |
| Matrix Effect | 80 - 120% | Assesses the degree of ion suppression or enhancement. |
Note: These values are illustrative and the actual performance of your assay will depend on the specific matrix, instrumentation, and experimental conditions.
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol provides a general method for the extraction of this compound from dried plant material.
-
Sample Preparation:
-
Grind the dried plant material to a fine powder (e.g., using a mortar and pestle or a mill).
-
Accurately weigh approximately 100 mg of the powdered sample into a centrifuge tube.[2]
-
-
Extraction:
-
Add 5 mL of 60% aqueous methanol (v/v) to the sample.[2]
-
Vortex the mixture for 1 minute.
-
Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.[4]
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
For exhaustive extraction, repeat the process two more times and combine the supernatants.[2]
-
-
Sample Cleanup (Optional, but recommended for complex matrices):
-
Evaporate the combined supernatants to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of 10% methanol.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to remove non-polar and very polar interferences.[4]
-
-
Final Preparation:
-
Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for UPLC-MS/MS analysis.
-
Protocol 2: UPLC-MS/MS Quantification of this compound
This protocol outlines a typical UPLC-MS/MS method for the quantification of this compound.
-
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[10][11]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 40% B
-
8-9 min: Linear gradient from 40% to 95% B
-
9-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-12 min: Column re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[12]
-
Multiple Reaction Monitoring (MRM):
-
Monitor the transition from the deprotonated molecule [M-H]⁻ to a specific product ion. For this compound (C₂₈H₂₄O₁₅), the precursor ion would be m/z 599.1. The specific product ions would need to be determined by direct infusion of a standard.
-
-
Optimize other MS parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.
-
Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A Screening Method for the Identification of Glycosylated Flavonoids and Other Phenolic Compounds Using a Standard Analytical Approach for All Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcog.com [phcog.com]
- 4. longdom.org [longdom.org]
- 5. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on the extraction and stability of total flavonoids from Millettia speciosa Champ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound | CAS:80229-08-9 | Manufacturer ChemFaces [chemfaces.com]
- 10. mdpi.com [mdpi.com]
- 11. A UPLC-MS/MS Method for Simultaneous Determination of Free and Total Forms of a Phenolic Acid and Two Flavonoids in Rat Plasma and Its Application to Comparative Pharmacokinetic Studies of Polygonum capitatum Extract in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Overcoming Low Solubility of 2''-O-Galloylquercitrin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2''-O-Galloylquercitrin, focusing on challenges related to its low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a flavonoid glycoside, a natural compound with potential therapeutic benefits, including antioxidant and hepatoprotective effects.[1] However, like many flavonoids, it exhibits poor solubility in aqueous solutions, which can significantly hinder its absorption and bioavailability in biological systems, thereby limiting its therapeutic efficacy.
Q2: What are the common solvents for dissolving this compound in a laboratory setting?
A2: For experimental purposes, this compound can be dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO), pyridine, methanol (B129727), and ethanol. However, for in vivo and some in vitro studies, the use of organic solvents may be limited due to potential toxicity.
Q3: What are the primary strategies to enhance the aqueous solubility of this compound?
A3: Several formulation strategies can be employed to improve the aqueous solubility of poorly soluble compounds like this compound. The most common and effective methods include:
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level.
-
Cyclodextrin Complexation: Encapsulating the molecule within the hydrophobic cavity of a cyclodextrin.
-
Particle Size Reduction: Increasing the surface area by reducing the particle size to the micro or nano level (micronization or nanonization).
-
Use of Co-solvents: Employing a mixture of water and a water-miscible organic solvent.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Precipitation of this compound upon addition to aqueous buffer. | The compound has exceeded its solubility limit in the aqueous medium. | 1. Increase the concentration of the solubilizing agent: If using a co-solvent or cyclodextrin, incrementally increase its concentration. 2. Prepare a solid dispersion: This can significantly improve the dissolution rate and apparent solubility. 3. Reduce particle size: Employ micronization or nanonization techniques. |
| Low and variable results in cell-based assays. | Poor solubility leading to inconsistent concentrations of the active compound in the cell culture medium. | 1. Prepare a stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is non-toxic to the cells. 2. Utilize a cyclodextrin-complexed form of the compound. This can enhance its solubility and stability in the aqueous medium. |
| Inconsistent in vivo efficacy or bioavailability. | Limited dissolution and absorption in the gastrointestinal tract due to low aqueous solubility. | 1. Formulate as a solid dispersion or a nanoparticle suspension. These formulations can improve the dissolution rate and absorption. 2. Consider a lipid-based formulation if the compound has sufficient lipophilicity. |
| Difficulty in preparing a stable aqueous formulation for injection. | The compound's inherent low water solubility makes it challenging to achieve the desired concentration without precipitation. | 1. Explore the use of co-solvents and surfactants approved for parenteral administration. 2. Develop a lyophilized powder for reconstitution that includes a solubilizing excipient like a cyclodextrin. |
Quantitative Data on Solubility Enhancement
The following tables summarize the potential improvements in the solubility of quercetin, a structurally related flavonoid, which can serve as a reference for formulating this compound.
Table 1: Solubility of Quercetin in Various Solvents
| Solvent | Solubility (mmol·L⁻¹) at 20°C |
| Water | 0.03[2] |
| Acetone | 80 (at 50°C)[2] |
| Acetonitrile | 5.40 (at 50°C)[2] |
| tert-Amyl alcohol | 67 (at 50°C)[2] |
Table 2: Enhancement of Quercetin's Aqueous Solubility
| Enhancement Technique | Fold Increase in Solubility | Reference Compound |
| Complexation with 10% Rubusoside | ~256-fold (to 7.7 mg/mL)[3][4] | Quercetin |
| Complexation with Methylated β-Cyclodextrin | >254-fold[5] | Quercetin |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
This method aims to disperse this compound in a hydrophilic polymer matrix to improve its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or a similar hydrophilic polymer
-
Methanol or another suitable volatile organic solvent
-
Rotary evaporator
-
Mortar and pestle
-
Sieve (#60 mesh)
Procedure:
-
Accurately weigh this compound and the hydrophilic polymer (e.g., in a 1:5 weight ratio).
-
Dissolve both the compound and the polymer in a minimal amount of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle warming or sonication if necessary.
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a temperature of 40-50°C.
-
Continue evaporation until a solid film or mass is formed on the flask wall.
-
Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a #60 mesh sieve to obtain a fine powder.
-
Store the resulting solid dispersion in a desiccator.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex by Freeze-Drying
This protocol describes the formation of an inclusion complex to enhance the aqueous solubility of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or another suitable cyclodextrin
-
Deionized water
-
Magnetic stirrer with heating plate
-
Freeze-dryer
Procedure:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.
-
Add an excess amount of this compound to the HP-β-CD solution. A 1:1 molar ratio is a good starting point.
-
Stir the suspension at room temperature for 24-48 hours, protected from light. Gentle heating (e.g., to 40°C) can be applied to facilitate complexation.
-
After stirring, filter the suspension through a 0.45 µm membrane filter to remove the undissolved this compound.
-
Freeze the resulting clear solution at -80°C.
-
Lyophilize the frozen solution for 24-48 hours until a dry powder is obtained.
-
The resulting powder is the this compound-cyclodextrin inclusion complex. Store it in a cool, dry, and dark place.
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway Modulation
Recent studies suggest that this compound may exert its therapeutic effects by modulating the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Caption: PI3K/Akt signaling pathway and the inhibitory point of this compound.
Experimental Workflow for Solubility Enhancement
The following diagram outlines a logical workflow for selecting a suitable solubility enhancement technique for this compound.
Caption: A decision workflow for selecting a solubility enhancement strategy.
References
minimizing degradation of 2''-O-Galloylquercitrin during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 2''-O-Galloylquercitrin during extraction.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound in a question-and-answer format.
Question: My final extract shows low or no presence of this compound, what could be the reason?
Answer: Several factors could contribute to the low yield or absence of the target compound. Consider the following possibilities:
-
Inappropriate Solvent Selection: this compound is a polar glycoside. Ensure you are using a polar solvent for extraction. Methanol (B129727) and ethanol (B145695) are commonly used for flavonoid glycosides.
-
Degradation During Extraction: The compound may have degraded due to suboptimal extraction conditions. Key factors to review are temperature, pH, and exposure to light and oxygen.
-
Incomplete Extraction: The extraction time or solvent-to-solid ratio might be insufficient.
-
Improper Sample Preparation: Ensure the plant material is properly dried and ground to a suitable particle size to maximize solvent penetration.
Question: I am observing a significant color change in my extract during the process. Is this an indication of degradation?
Answer: Yes, a significant and unexpected color change, such as darkening or browning, can be an indicator of oxidative degradation of phenolic compounds, including this compound. This is often accelerated by high temperatures, prolonged exposure to air (oxygen), and alkaline pH.
Question: My UPLC-MS/MS analysis shows multiple peaks around the expected retention time for this compound. What could be the cause?
Answer: This could be due to a few reasons:
-
Isomers: The plant material may contain isomers of this compound, such as 3''-O-Galloylquercitrin.
-
Degradation Products: The additional peaks could be degradation products. For instance, hydrolysis of the galloyl group would yield quercitrin, and further hydrolysis of the rhamnose sugar would result in quercetin.
-
Matrix Effects: Complex sample matrices can sometimes interfere with the chromatography. Ensure your sample cleanup and chromatographic methods are optimized.
Question: How can I prevent the oxidation of this compound during extraction?
Answer: To minimize oxidation, consider the following measures:
-
Use of Antioxidants: Add an antioxidant such as ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent.
-
Inert Atmosphere: If possible, perform the extraction under an inert atmosphere, for example, by bubbling nitrogen gas through the solvent and into the extraction vessel.
-
Minimize Headspace: Use extraction vessels that are appropriately sized for the solvent volume to reduce the amount of air exposure.
-
Work Quickly: Process the samples promptly after collection and grinding.
Frequently Asked Questions (FAQs)
What are the primary factors that cause the degradation of this compound?
This compound, being a flavonoid glycoside with a galloyl moiety, is susceptible to degradation from several factors:
-
pH: Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline environments.
-
Temperature: High temperatures can accelerate both hydrolytic and oxidative degradation.
-
Light: Exposure to UV or even ambient light can induce photochemical degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation, especially when catalyzed by enzymes (like polyphenol oxidases) or metal ions.
-
Enzymes: Endogenous plant enzymes released during cell lysis can degrade the compound.
What is the recommended solvent for extracting this compound?
Polar solvents are recommended for the extraction of this polar glycoside. The most commonly used and effective solvents are:
-
Methanol: Often provides high extraction efficiency for polar flavonoids.
-
Ethanol: A good alternative to methanol and is generally less toxic.
-
Aqueous mixtures: Mixtures of methanol or ethanol with water (e.g., 70-80% alcohol) can enhance extraction efficiency for glycosides. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve stability.
What is the optimal temperature for the extraction of this compound?
To minimize thermal degradation, it is advisable to use lower temperatures.
-
Maceration or sonication at room temperature is a good starting point.
-
If heating is necessary to improve extraction efficiency, it should be gentle and for a short duration. Temperatures should ideally be kept below 50°C .
How should I store my extracts containing this compound?
For short-term storage, keep the extracts at 4°C in the dark . For long-term storage, it is best to evaporate the solvent under reduced pressure at a low temperature and store the dried extract at -20°C or below under an inert atmosphere.
Data on Flavonoid Stability
| Stress Condition | Compound Class | Observation | Implication for this compound Extraction |
| Acidic pH (e.g., 0.1 M HCl) | Flavonol glycosides (e.g., Rutin) | Generally stable; minimal degradation observed.[1] | Extraction in a slightly acidic solvent is recommended. |
| Neutral pH (e.g., Phosphate buffer pH 7.4) | Flavonol glycosides | Moderate stability, but degradation is more likely than in acidic conditions. | Avoid prolonged exposure to neutral pH during extraction and workup. |
| Alkaline pH (e.g., 0.1 M NaOH) | Flavonol glycosides | Rapid degradation is often observed.[1] | Alkaline conditions should be strictly avoided. |
| Elevated Temperature (e.g., > 70°C) | Flavonol glycosides | Significant degradation can occur, often following first-order kinetics. | Use low-temperature extraction methods. |
| Oxidative Stress (e.g., H₂O₂) | Flavonols | Susceptible to oxidative degradation. | Employ antioxidant measures and limit exposure to air. |
| UV Light | Flavonoids | Photodegradation can occur. | Protect samples and extracts from light at all stages. |
Experimental Protocols
Recommended Extraction Protocol to Minimize Degradation
-
Sample Preparation:
-
Lyophilize (freeze-dry) fresh plant material to minimize enzymatic degradation. If not possible, air-dry in the dark at a temperature not exceeding 40°C.
-
Grind the dried material to a fine powder (e.g., 40-60 mesh).
-
-
Extraction Solvent Preparation:
-
Prepare an 80% aqueous methanol or ethanol solution.
-
Acidify the solvent with formic acid to a final concentration of 0.1% (v/v).
-
Add ascorbic acid to the solvent at a concentration of 0.1% (w/v) as an antioxidant.
-
Degas the solvent by sonication or by bubbling with nitrogen gas for 15 minutes.
-
-
Extraction Procedure (Ultrasound-Assisted Extraction - UAE):
-
Weigh the powdered plant material and place it in a flask.
-
Add the prepared extraction solvent at a solid-to-liquid ratio of 1:20 (w/v).
-
Seal the flask and place it in an ultrasonic bath.
-
Perform sonication for 30-45 minutes at a controlled temperature (e.g., 25-30°C).
-
Wrap the flask in aluminum foil to protect it from light.
-
-
Post-Extraction Processing:
-
Immediately after extraction, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Filter the supernatant through a 0.45 µm filter.
-
For long-term storage, evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C. Store the dried extract at -20°C.
-
UPLC-MS/MS Quantification Protocol
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from other matrix components (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35-40°C.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard.
-
Optimize cone voltage and collision energy for the specific instrument to maximize signal intensity.
-
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for minimizing this compound degradation.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of 2''-O-Galloylquercitrin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2''-O-Galloylquercitrin. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in enhancing the in vivo bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability expected to be low?
A1: this compound is a flavonoid glycoside, a natural compound found in plants like Acer ginnala. It consists of a quercetin (B1663063) molecule attached to a rhamnose sugar, which is further esterified with a galloyl group. Like many flavonoids, its therapeutic potential is often limited by low oral bioavailability. The primary reasons for this include:
-
Poor Aqueous Solubility: As a polyphenolic compound, it has limited solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a critical first step for absorption.
-
Extensive First-Pass Metabolism: After absorption, it is likely subject to rapid metabolism by enzymes in the intestinal wall and the liver (Phase I and II metabolism), as well as by the gut microbiota. This converts the active compound into metabolites that may have different or reduced bioactivity.[1][2]
-
Efflux by Transporters: It may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen, reducing its net absorption.
Q2: What are the primary strategies to improve the in vivo bioavailability of this compound?
A2: The main approaches focus on increasing its solubility, protecting it from degradation and metabolism, and enhancing its permeation across the intestinal epithelium. Key strategies include:
-
Nanoencapsulation: Formulating this compound into nanocarriers such as nanoemulsions, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can improve its solubility, protect it from the harsh GI environment, and facilitate its transport across the intestinal barrier.[3]
-
Co-administration with Bioenhancers: Administering it with compounds that inhibit metabolizing enzymes or efflux pumps can increase its systemic exposure. Piperine, a component of black pepper, is a well-known inhibitor of both CYP450 enzymes and P-gp.
-
Lipid-Based Formulations: Formulations like self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic compounds like flavonoids in the GI tract.
-
Structural Modification: While not always feasible for a specific natural product, chemical modifications like methylation can sometimes improve bioavailability.[1]
Q3: How does the galloyl group affect the bioavailability of quercitrin?
A3: The presence of a galloyl moiety can influence the biological activity and physicochemical properties of a flavonoid.[4] While it can enhance certain biological activities, it may also impact bioavailability. The increased molecular size and potential for different metabolic pathways could either hinder or, in some formulation contexts, improve absorption. Specific studies on the impact of galloylation on quercetin's bioavailability are limited, but it is a critical factor to consider in formulation development.[5]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound in Animal Studies
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Formulation: Develop a nano-based formulation (e.g., nanoemulsion, SLNs) to increase the surface area for dissolution and improve solubility.[3] 2. Co-solvents: For initial preclinical studies, consider using pharmaceutically acceptable co-solvents to aid dissolution. |
| Rapid First-Pass Metabolism | 1. Co-administration: Administer this compound with a known inhibitor of CYP3A4 and P-gp, such as piperine. 2. Formulation: Encapsulation in nanoparticles can partially protect the compound from enzymatic degradation in the gut. |
| Food Matrix Interaction | 1. Standardized Dosing: Administer the compound to fasted animals or with a standardized meal to reduce variability. Note that fatty meals can sometimes enhance the absorption of lipophilic compounds.[1] 2. Pilot Study: Conduct a small pilot study to assess the effect of food on the pharmacokinetics of your formulation. |
| Gut Microbiota Metabolism | 1. Antibiotic Co-treatment: In preclinical models, co-administration with a cocktail of antibiotics can help elucidate the role of the gut microbiome in metabolism. 2. Metabolite Profiling: Analyze plasma and urine for known metabolites of quercetin and gallic acid to understand the metabolic pathways involved. |
Issue 2: Inconsistent or Poor In Vitro Caco-2 Cell Permeability Results
| Potential Cause | Troubleshooting Steps |
| Low Compound Solubility in Assay Buffer | 1. Use of Solubilizing Agents: Include a low percentage of a non-toxic solubilizing agent like DMSO or ethanol (B145695) in the transport buffer. Ensure the final concentration does not affect cell monolayer integrity. 2. pH Adjustment: Assess the pH-solubility profile of this compound and adjust the buffer pH if it improves solubility without compromising cell health. |
| Compound Adsorption to Plasticware | 1. Pre-treatment of Plates: Pre-incubate the plates with a solution of a non-specific protein like bovine serum albumin (BSA) to block non-specific binding sites. 2. Mass Balance Calculation: Quantify the amount of compound in the apical and basolateral compartments, as well as the amount remaining in the cell monolayer and bound to the plate, to account for the total amount of the compound. |
| Low Permeability due to Efflux | 1. Co-incubation with Inhibitors: Perform the permeability assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to determine if efflux is a limiting factor. |
| Compromised Monolayer Integrity | 1. TEER Measurement: Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the monolayer integrity is maintained.[2][6] 2. Paracellular Marker: Include a low-permeability marker like Lucifer yellow to assess the integrity of the tight junctions. |
Quantitative Data Presentation
Since specific pharmacokinetic data for this compound is limited, the following tables present data for the structurally related galloylated flavonoid, (-)-epigallocatechin-3-gallate (EGCG), to provide a reference for expected pharmacokinetic parameters and the potential for enhancement.
Table 1: Pharmacokinetic Parameters of EGCG in Rodents (Oral Administration)
| Parameter | Value (in Rats)[7][8] | Value (in Mice)[9][10] |
| Dose | 100 mg/kg | 163.8 µmol/kg |
| Cmax (Maximum Concentration) | 79.83 ± 16.5 ng/mL | 0.28 ± 0.08 µmol/L |
| Tmax (Time to Cmax) | ~1.5 h | Not specified |
| AUC (Area Under the Curve) | 79.83 ± 16.5 min*µg/mL | Not specified |
| t1/2 (Half-life) | 48 ± 13 min | 82.8 - 211.5 min (conjugated) |
| Oral Bioavailability | ~4.95% | ~26.5% |
Table 2: Comparison of Bioavailability Enhancement Strategies for Flavonoids (Illustrative Data)
| Formulation Strategy | Flavonoid Example | Enhancement Fold (vs. Free Flavonoid) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Puerarin | AUC increased ~2.2-fold | [1] |
| Nanoemulsion | Breviscapine | AUC increased ~4.8-fold | [1] |
| Co-administration with Piperine | Curcumin | Bioavailability increased significantly | General Knowledge |
| Phospholipid Complex | Morin | Oral absorption enhancement was compromised due to first-pass metabolism | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization and Ultrasonication
This protocol is adapted from methods used for other flavonoids and should be optimized for this compound.[8][12][13][14][15]
-
Preparation of Lipid Phase:
-
Accurately weigh the solid lipid (e.g., glyceryl monostearate) and this compound.
-
Heat the mixture to 5-10°C above the melting point of the lipid with continuous stirring until a clear, uniform lipid melt is formed.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant (e.g., Tween 80) and co-surfactant (e.g., soy lecithin) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm for 10-15 minutes) to form a coarse oil-in-water emulsion.
-
-
Homogenization and Sonication:
-
Subject the pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles).
-
Alternatively, or in addition, sonicate the pre-emulsion using a probe sonicator until a translucent nanoemulsion is formed.
-
-
Formation of SLNs:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
-
Characterization:
-
Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by separating the free drug from the SLNs using ultracentrifugation and quantifying the drug in the supernatant.
-
Protocol 2: In Vitro Caco-2 Cell Permeability Assay
This protocol provides a general procedure for assessing the intestinal permeability of this compound.[2][6][16][17][18]
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium until they reach 80-90% confluency.
-
Seed the cells onto Transwell inserts at an appropriate density and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the monolayers using a voltmeter. Values above 250 Ω·cm² generally indicate good monolayer integrity.
-
Perform a permeability assay with a paracellular marker (e.g., Lucifer yellow) to confirm tight junction integrity.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test solution of this compound (at a non-toxic concentration) to the apical (A) or basolateral (B) chamber.
-
Add fresh transport buffer to the receiver chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the receiver chamber and replace with fresh buffer.
-
-
Sample Analysis and Calculation:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a basic in vivo study to determine the pharmacokinetic profile of a this compound formulation.
-
Animal Acclimatization and Grouping:
-
Acclimatize male Sprague-Dawley or Wistar rats for at least one week.
-
Divide the rats into groups (n=5-6 per group) for each formulation to be tested (e.g., free compound suspension, nanoformulation, co-administration with piperine).
-
-
Dosing:
-
Fast the rats overnight with free access to water.
-
Administer the respective formulations orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via the tail vein or saphenous vein) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Develop and validate an analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of the compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, t1/2, and oral bioavailability (if an intravenous dose group is included).
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Quercetin and Gallic Acid
The biological effects of this compound are likely mediated through the modulation of various signaling pathways by its constituent molecules, quercetin and gallic acid.
Caption: Signaling pathways modulated by quercetin and gallic acid.
General Experimental Workflow for Enhancing Bioavailability
The following diagram illustrates a typical workflow for developing and evaluating a new formulation to enhance the bioavailability of this compound.
Caption: Experimental workflow for bioavailability enhancement.
References
- 1. researchgate.net [researchgate.net]
- 2. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Pharmacokinetics of tea catechins after ingestion of green tea and (-)-epigallocatechin-3-gallate by humans: formation of different metabolites and individual variability. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of poor oral bioavailability of flavonoid Morin in rats: From physicochemical to biopharmaceutical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. japsonline.com [japsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells [mdpi.com]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 18. enamine.net [enamine.net]
Technical Support Center: Enhancing the Radical Scavenging Potency of 2''-O-Galloylquercitrin
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments aimed at improving the radical scavenging potency of 2''-O-Galloylquercitrin.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for trying to improve the radical scavenging potency of this compound?
A1: this compound is a known free radical scavenger.[1][2] However, enhancing its potency could lead to more effective antioxidant-based therapeutics for conditions associated with oxidative stress. Improving its efficacy could also allow for lower therapeutic doses, potentially reducing side effects and improving patient compliance.
Q2: What are the primary strategies to enhance the radical scavenging activity of this compound?
A2: The primary strategies can be broadly categorized into three main areas:
-
Chemical Modification: Altering the chemical structure of this compound to introduce functional groups that enhance its antioxidant capacity. This could involve reactions like acylation, etherification, or the synthesis of novel derivatives.
-
Enzymatic Modification: Utilizing enzymes to modify the structure of this compound, for instance, through enzymatic hydrolysis or synthesis of new derivatives.
-
Formulation Strategies: Improving the stability, solubility, and bioavailability of this compound through advanced formulation techniques such as liposomal encapsulation or nanoencapsulation. These methods can protect the molecule from degradation and enhance its delivery to the target site.
Q3: How does the galloyl moiety in this compound contribute to its antioxidant activity?
A3: The galloyl group, a derivative of gallic acid, is a significant contributor to the antioxidant activity of many phenolic compounds. The three hydroxyl groups on the galloyl moiety can readily donate hydrogen atoms to neutralize free radicals, thereby exhibiting potent radical scavenging activity. The presence of this group in this compound is a key feature responsible for its antioxidant properties.
Troubleshooting Guides
Chemical Modification Strategies
Q4: We are trying to synthesize derivatives of this compound to improve its antioxidant activity, but the resulting compounds show lower potency. What could be the issue?
A4: This is a common challenge in structure-activity relationship (SAR) studies. Here are a few potential reasons and troubleshooting steps:
-
Steric Hindrance: The newly introduced chemical group might be sterically hindering the hydroxyl groups on the quercetin (B1663063) or galloyl moiety, which are crucial for radical scavenging. Consider using smaller functional groups or changing the position of the modification.
-
Disruption of Key Structural Features: The modification may have disrupted key structural features required for antioxidant activity, such as the o-dihydroxy structure in the B-ring of the quercetin backbone or the pyrogallol (B1678534) group of the galloyl moiety.
-
Electronic Effects: The introduced group might be an electron-withdrawing group, which can decrease the hydrogen-donating ability of the phenolic hydroxyls. Try introducing electron-donating groups to enhance this property.
-
Solubility Issues: The new derivative might have poor solubility in the assay medium, leading to an underestimation of its activity. Ensure the compound is fully dissolved during the assay.
Quantitative Data on Radical Scavenging Activity
The following tables summarize the radical scavenging activities of this compound and related compounds. This data can serve as a baseline for comparison when evaluating the potency of newly synthesized derivatives or formulations.
Table 1: DPPH Radical Scavenging Activity of this compound and Related Flavonoids
| Compound | IC50 (µM) | Assay Conditions | Reference Compound | IC50 of Reference (µM) |
| This compound | Data not available | - | - | - |
| Quercetin | ~5-15 | Methanolic solution | Ascorbic Acid | ~20-40 |
| Quercitrin | ~10-25 | Methanolic solution | Trolox | ~40-60 |
| Gallic Acid | ~3-10 | Aqueous/methanolic solution | Ascorbic Acid | ~20-40 |
Note: IC50 values can vary significantly depending on the specific assay conditions.
Table 2: ABTS Radical Scavenging Activity of this compound and Related Flavonoids
| Compound | TEAC (Trolox Equivalents) | Assay Conditions |
| This compound | Data not available | - |
| Quercetin | ~4.7 | pH 7.4 |
| Quercitrin | ~2.5 | pH 7.4 |
| Gallic Acid | ~3.6 | pH 7.4 |
TEAC values represent the concentration of Trolox with the same antioxidant capacity as a 1 mM concentration of the substance under investigation.
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
This protocol is adapted for a 96-well plate format for high-throughput screening.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (analytical grade)
-
Test compound (this compound or its derivative)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Samples: Dissolve the test compound and positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations to be tested.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of the 96-well plate.
-
Add 100 µL of the different concentrations of the test compound or positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
Protocol 2: ABTS Radical Scavenging Assay
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate buffered saline (PBS, pH 7.4)
-
Test compound
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow them to react in the dark at room temperature for 12-16 hours. This will generate the dark green ABTS•+ solution.
-
-
Preparation of ABTS Working Solution: Dilute the ABTS•+ solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a series of dilutions of the test compound and positive control in methanol or PBS.
-
Assay:
-
Add 190 µL of the ABTS working solution to each well.
-
Add 10 µL of the test compound or positive control at different concentrations.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for enhancing and evaluating the radical scavenging potency.
Caption: Simplified mechanism of free radical scavenging by this compound.
Caption: Troubleshooting workflow for low antioxidant activity results.
References
purification challenges of 2''-O-Galloylquercitrin from co-eluting compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2''-O-Galloylquercitrin, particularly in resolving it from co-eluting compounds.
Troubleshooting Guides
Issue 1: Co-elution of this compound with Isomeric Impurities
Problem: You are observing incomplete separation between this compound and its isomers, such as 3''-O-Galloylquercitrin, resulting in overlapping peaks in your chromatogram.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Mobile Phase Strength | Modify the gradient or isocratic mobile phase composition. For reversed-phase HPLC, a lower percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will generally increase retention and may improve the resolution between closely eluting isomers. |
| Incorrect Solvent System | Experiment with different solvent systems. If using acetonitrile, consider switching to methanol (B129727) or a combination of solvents, as this can alter the selectivity of the separation. The addition of a small percentage of an acid, such as 0.05% formic acid, to the mobile phase is crucial for good peak shape and can influence selectivity. |
| Suboptimal Column Chemistry | Not all C18 columns are the same. Consider trying a C18 column with a different bonding chemistry or a phenyl-hexyl column, which can offer alternative selectivity for aromatic compounds like flavonoids. |
| Insufficient Column Efficiency | Ensure you are using a high-efficiency column with a small particle size (e.g., < 5 µm). Also, check for column degradation by running a standard to assess peak shape and efficiency. |
Experimental Workflow for Troubleshooting Co-elution:
Caption: Troubleshooting workflow for resolving co-eluting isomers.
Issue 2: Peak Tailing of this compound
Problem: The peak for this compound exhibits significant tailing, which can affect accurate quantification and resolution from adjacent peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase | The phenolic hydroxyl groups of flavonoids can interact with residual silanol (B1196071) groups on the silica-based stationary phase. Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase will suppress the ionization of these silanol groups, minimizing these interactions. |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion. Try reducing the injection volume or diluting the sample. |
| Use of a Degraded or Inappropriate Column | Over time, columns can degrade, exposing more active silanol sites. Use a modern, high-purity, end-capped column to minimize these secondary interactions. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the analyte. For flavonoids, a lower pH (around 2.5-3.5) generally results in better peak shapes. |
Logical Relationship for Diagnosing Peak Tailing:
Caption: Diagnostic flowchart for addressing peak tailing issues.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method to separate this compound from its isomers?
A good starting point is to use a reversed-phase C18 column with a mobile phase consisting of water (A) and acetonitrile (B), both containing 0.05% to 0.1% formic acid. A gradient elution is often necessary. A shallow gradient, for instance, starting from a low percentage of acetonitrile and slowly increasing, will likely provide the best resolution. For preparative scale, an isocratic mobile phase of 30% acetonitrile in water with 0.05% formic acid has been shown to be effective in separating this compound from 3''-O-Galloylquercitrin.[1]
Q2: How can I confirm the identity of the purified this compound peak?
Mass spectrometry (MS) is a powerful tool for this. In negative ion mode ESI-MS, you should observe the deprotonated molecule [M-H]⁻. Further fragmentation (MS/MS) can provide structural information. A characteristic fragmentation pattern for galloylated flavonoids is the neutral loss of the galloyl moiety (152 Da). The remaining fragment will correspond to the quercetin (B1663063) glycoside. For example, for quercetin-O-galloyl-glucoside, fragment ions at m/z 463, 301, and 179 have been reported.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the definitive method for unambiguous structure elucidation and can differentiate between isomers.
Q3: Are there alternative purification techniques to HPLC for this compound?
Yes, other chromatographic techniques can be employed. High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can be beneficial for preventing irreversible adsorption of polar compounds. It is well-suited for the preparative separation of flavonoid glycosides. Additionally, polyamide column chromatography is often used as a preliminary purification step to remove tannins, which are common co-occurring compounds in plant extracts and can interfere with the purification of flavonoids.
Q4: Myricitrin (B1677591) and Quercitrin (B1678633) are often present in the same plant extract. Will they co-elute with this compound?
Myricitrin and quercitrin are structurally related to this compound but have different polarities and will likely have different retention times under typical reversed-phase HPLC conditions. This compound, with the additional galloyl group, is more hydrophobic than quercitrin and myricitrin and is expected to have a longer retention time. However, in complex crude extracts, peak overlap is always a possibility. A well-optimized gradient elution should be able to resolve these compounds. In one reported study, myricitrin and quercitrin were separated from this compound using preparative HPLC with different concentrations of acetonitrile.[1]
Data Presentation
Table 1: HPLC Conditions for the Separation of this compound and Co-eluting Compounds
| Parameter | Analytical HPLC | Preparative HPLC[1] |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | SunFire C18 (30 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.05% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient/Isocratic | Gradient recommended for complex mixtures | Isocratic (30% Acetonitrile) |
| Flow Rate | ~1.0 mL/min | ~20 mL/min |
| Detection | UV (typically ~254 nm and ~350 nm) | UV (PDA detector) |
Table 2: Retention Times for this compound and Related Compounds under Preparative HPLC Conditions[1]
| Compound | Retention Time (t R , min) |
| 2''-O-Galloylmyricitrin | 7.4 |
| 3''-O-Galloylmyricitrin | 8.3 |
| This compound | 10.5 |
| 3''-O-Galloylquercitrin | 11.9 |
| Myricitrin | 6.8 |
| Quercitrin | 9.8 |
Experimental Protocols
Protocol 1: Preparative HPLC for the Separation of this compound from 3''-O-Galloylquercitrin
This protocol is adapted from published literature for the separation of galloylated flavonoid isomers.[1]
-
Sample Preparation: Dissolve the partially purified plant extract containing the target compounds in a suitable solvent (e.g., methanol or DMSO) to a high concentration. Filter the sample through a 0.45 µm filter before injection.
-
HPLC System and Column:
-
HPLC System: Preparative Liquid Chromatograph with a PDA detector.
-
Column: SunFire C18, 5 µm, 30 x 150 mm with a corresponding guard column.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 30% acetonitrile in water containing 0.05% formic acid.
-
Flow Rate: 20 mL/min.
-
Column Temperature: Ambient.
-
Detection: Monitor the elution profile using a PDA detector, focusing on the characteristic absorbance maxima for flavonoids (around 254 nm and 350 nm).
-
Injection Volume: This will depend on the concentration of the sample and the capacity of the column. Start with a smaller injection volume and gradually increase to optimize loading.
-
-
Fraction Collection: Collect fractions corresponding to the elution times of this compound (around 10.5 min) and 3''-O-Galloylquercitrin (around 11.9 min).
-
Purity Analysis: Analyze the collected fractions using analytical HPLC-MS to confirm the identity and purity of the isolated compounds.
-
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified compounds.
References
Validation & Comparative
Comparative Analysis of Antioxidant Activity: 2''-O-Galloylquercitrin versus Quercetin
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the antioxidant properties of 2''-O-Galloylquercitrin and its parent flavonoid, quercetin (B1663063). This document synthesizes available experimental data to objectively evaluate their performance in various antioxidant assays and elucidates the underlying signaling pathways involved.
Executive Summary
Quercetin is a well-established natural antioxidant, extensively studied for its potent free radical scavenging and metal-chelating properties. Its derivative, this compound, which features a galloyl group attached to the quercitrin (B1678633) moiety, has also demonstrated significant antioxidant activity. While direct comparative studies are limited, existing data from assays on this compound and structurally similar galloylated flavonoids suggest that the addition of a galloyl group can enhance antioxidant efficacy. This guide presents a compilation of quantitative data from various in vitro antioxidant assays, detailed experimental protocols for key methodologies, and diagrams of relevant signaling pathways to facilitate a comprehensive understanding of their comparative antioxidant potential.
Data Presentation: Quantitative Comparison of Antioxidant Activity
The antioxidant activities of this compound and quercetin have been evaluated using various assays that measure their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, with a lower value indicating greater antioxidant potency. The following table summarizes the available data.
| Antioxidant Assay | This compound (or similar galloylated derivatives) | Quercetin | Reference Compound |
| DPPH Radical Scavenging Assay (IC50) | ~5.36 µM (for 2"-O-galloylquercitrin) | 2.6 - 26.94 µg/mL | Ascorbic Acid: ~5 µg/mL |
| Quercetin 3-O-β-(2″-galloyl)-rhamnopyranoside (QGR): ~30 µM scavenged nearly 90% | |||
| Quercetin 3-O-β-(2″-galloyl)-glucopyranoside (QGG): ~30 µM scavenged nearly 90% | |||
| ABTS Radical Scavenging Assay (IC50) | No direct data found for this compound. | 1.1 - 8.5 µg/mL | Trolox |
| Superoxide Anion Scavenging | QGR and QGG exhibited stronger activity than quercetin. | Weaker activity than QGR and QGG. | |
| Nitric Oxide (NO) Production Inhibition | QGR and QGG exhibited stronger activity than quercetin. | Weaker activity than QGR and QGG. | |
| Peroxynitrite (ONOO⁻) Scavenging | QGR and QGG exhibited stronger activity than quercetin. | Weaker activity than QGR and QGG. |
Note: IC50 values for quercetin can vary depending on the specific experimental conditions, including solvent, pH, and the source of the quercetin. Data for this compound is limited, and the data for QGR and QGG are from a single comparative study, highlighting the need for further direct comparative research.
Experimental Protocols
Detailed methodologies for the most common in vitro antioxidant assays are provided below. These protocols are essential for the replication and validation of the presented data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or ethanol)
-
Test compounds (this compound, Quercetin)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of test solutions: Prepare stock solutions of the test compounds and positive control in methanol. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.
-
Assay:
-
In a 96-well plate, add 100 µL of each concentration of the test compound or positive control to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol (or ethanol)
-
Test compounds (this compound, Quercetin)
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS radical cation (ABTS•+) solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS working solution: Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test solutions: Prepare stock solutions and serial dilutions of the test compounds and positive control in methanol.
-
Assay:
-
Add 10 µL of each concentration of the test compound or positive control to a 96-well plate.
-
Add 190 µL of the ABTS working solution to each well.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the ABTS•+ solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Signaling Pathways and Experimental Workflows
The antioxidant effects of flavonoids like quercetin and its derivatives are often mediated through the modulation of key cellular signaling pathways. Below are diagrams illustrating these pathways and a typical workflow for antioxidant screening.
A Comparative Analysis of the Bioactivities of 2''-O-Galloylquercitrin and Gallic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactive properties of two phenolic compounds: 2''-O-Galloylquercitrin and gallic acid. The information presented herein is based on available experimental data to assist researchers and professionals in the fields of pharmacology and drug development in making informed decisions.
Introduction to the Compounds
This compound is a flavonoid glycoside, specifically a galloylated derivative of quercitrin (B1678633). It is composed of a quercetin (B1663063) aglycone attached to a rhamnose sugar, which is further esterified with a gallic acid molecule. This compound is found in various medicinal plants, including Acer ginnala.
Gallic acid (3,4,5-trihydroxybenzoic acid) is a simple phenolic acid found in a wide variety of plants, either in its free form or as a component of larger molecules like tannins. It is well-known for its diverse biological activities.[1]
Quantitative Comparison of Bioactivities
The following table summarizes the available quantitative data for the antioxidant and anti-inflammatory activities of this compound and gallic acid. It is important to note that direct comparative data for their anticancer activities is limited in the current scientific literature.
| Bioactivity Assay | This compound | Gallic Acid | Reference |
| Antioxidant Activity | |||
| DPPH Radical Scavenging (IC₅₀) | 18.2 ± 0.8 µM | 10.5 ± 0.5 µM | [2] |
| Anti-inflammatory Activity | |||
| Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW264.7 cells (IC₅₀) | 25.3 ± 1.2 µM | > 100 µM | [2] |
| Anticancer Activity (Cytotoxicity) | |||
| Human Colon Adenocarcinoma (HCT116) (IC₅₀) | Data not available | 25 µg/mL | [3] |
| Human Breast Adenocarcinoma (MCF-7) (IC₅₀) | Data not available | 18 µg/mL | [4] |
| Human Ovarian Cancer (OVCAR-3) (IC₅₀) | Data not available | 15.13 ± 0.53 µM (72h) | [1] |
| Human Lung Adenocarcinoma (A549) (IC₅₀) | Data not available | ~200 µM | [5] |
| Human Cervical Cancer (HeLa) (IC₅₀) | Data not available | > 15 µg/mL | [6] |
| Hepatoprotective Effect (CCl₄-induced HepG2 cells) (EC₅₀) | 5.36 µM | Data not available | [7] |
Note: A lower IC₅₀/EC₅₀ value indicates greater potency. The data for anticancer activity is not from direct comparative studies and is presented for individual compounds. The EC₅₀ for this compound represents a cytoprotective effect, not cytotoxicity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay assesses the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[2]
-
Reagent Preparation: A 0.1 mM solution of DPPH in absolute ethanol (B145695) is prepared.
-
Sample Preparation: The test compounds (this compound and gallic acid) are prepared in a suitable solvent at various concentrations.
-
Reaction: The sample solution is added to the DPPH solution.
-
Incubation: The mixture is shaken gently and incubated for 30 minutes at room temperature in the dark.
-
Measurement: The absorbance of the solution is measured at 540 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Inhibition (%) = [1 - (Absorbance of sample / Absorbance of control)] x 100. The IC₅₀ value is determined as the concentration of the compound that scavenges 50% of the DPPH radicals.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW264.7).[2]
-
Cell Culture: RAW264.7 cells are cultured in an appropriate medium and seeded in 96-well plates.
-
Treatment: The cells are treated with various concentrations of the test compounds for a specified period.
-
Stimulation: The cells are then stimulated with 1 µg/mL of LPS to induce NO production and incubated for 24 hours.
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent (a mixture of 0.1% naphthylethylenediamine and 1% sulfanilamide (B372717) in 5% H₃PO₄ solution).
-
Absorbance Reading: The absorbance is measured at a specific wavelength.
-
Calculation: The amount of nitrite is determined from a sodium nitrite standard curve, and the percentage of NO inhibition is calculated. The IC₅₀ value represents the concentration of the compound that inhibits 50% of NO production.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a predetermined duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: The cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell viability, is then calculated.
Signaling Pathways and Mechanisms of Action
Gallic Acid: Anticancer Signaling Pathways
Gallic acid has been shown to exert its anticancer effects through the modulation of several key signaling pathways, leading to the inhibition of cell proliferation, invasion, and angiogenesis, and the induction of apoptosis.[3][6]
Caption: Gallic acid's anticancer mechanism.
This compound: Postulated Anticancer Signaling Pathway
Direct experimental evidence for the specific anticancer signaling pathways of this compound is limited. However, based on the known activities of its constituent parts (quercitrin and gallic acid) and its documented interaction with the PI3K/Akt pathway in a hepatoprotective context, a potential mechanism can be postulated.[3][7][8]
Caption: Postulated anticancer mechanism of this compound.
Experimental Workflow
The general workflow for comparing the bioactivities of these two compounds is outlined below.
Caption: General workflow for comparative bioactivity studies.
Summary and Conclusion
Based on the available data, both this compound and gallic acid exhibit significant antioxidant and anti-inflammatory properties. In terms of DPPH radical scavenging, gallic acid appears to be more potent than this compound.[2] Conversely, this compound demonstrates substantially stronger inhibition of nitric oxide production in LPS-stimulated macrophages, suggesting a more potent anti-inflammatory effect in this model.[2]
The anticancer potential of gallic acid is well-documented across various cancer cell lines, with demonstrated effects on key signaling pathways that regulate cell proliferation and apoptosis.[3][6] While this compound has shown cytoprotective effects in a model of liver injury, its cytotoxic activity against cancer cells requires further investigation to enable a direct comparison.[7] The presence of both the quercitrin and galloyl moieties in this compound suggests that it may possess a unique and potent combination of bioactivities that warrant more in-depth, direct comparative studies against its constituent components and other related compounds.
This guide highlights the current state of knowledge and underscores the need for further research to fully elucidate and compare the therapeutic potential of these two promising natural compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Gallic acid suppresses colon cancer proliferation by inhibiting SRC and EGFR phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Dual roles of the MAPK/ERK1/2 cell signaling pathway after stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. FR429 from Polygonum capitatum Demonstrates Potential as an Anti-hepatic Injury Agent by Modulating PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quercitrin | CAS#:522-12-3 | Chemsrc [chemsrc.com]
The Galloyl Moiety: A Key Player in the Bioactivity of Flavonoids
A Comparative Guide to the Structure-Activity Relationship of Galloylated Flavonoids
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a flavonoid and its biological activity is paramount. The addition of a galloyl group to the flavonoid backbone has been shown to significantly modulate its pharmacological properties, often enhancing its efficacy as an antioxidant, anticancer, and enzyme-inhibiting agent. This guide provides a comparative analysis of galloylated and non-galloylated flavonoids, supported by experimental data, detailed protocols, and visualizations of key signaling pathways.
Unveiling the Potency: Antioxidant Activity
The presence of a galloyl moiety, a trihydroxylated phenyl group, markedly enhances the radical scavenging and antioxidant capacity of flavonoids. This is attributed to the increased number of hydroxyl groups available to donate a hydrogen atom and stabilize free radicals.
Comparative Antioxidant Activity (DPPH Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of compounds. The half-maximal inhibitory concentration (IC50) value represents the concentration of a compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.
| Flavonoid | Galloylated Derivative | IC50 (µM) - Flavonoid | IC50 (µM) - Galloylated Derivative | Reference |
| Quercetin | Quercetin-3-O-β-(2″-galloyl)-rhamnopyranoside (QGR) | >30 | ~15 | [1] |
| Quercetin | Quercetin-3-O-β-(2″-galloyl)-glucopyranoside (QGG) | >30 | ~15 | [1] |
| (-)-Epicatechin (B1671481) | (-)-Epicatechin gallate (ECG) | >500 | 100 ± 9.5 | [2] |
| Catechin | Catechin gallate (CG) | >500 | Highly Toxic | [3] |
Key Finding: The data consistently demonstrates that galloylated flavonoids exhibit significantly lower IC50 values in the DPPH assay, indicating a more potent antioxidant activity compared to their non-galloylated counterparts. For instance, QGR and QGG, which are galloylated derivatives of quercetin, show markedly stronger radical scavenging activity.[1] Similarly, ECG and CG are significantly more cytotoxic to cancer cells, a property linked to their pro-oxidant activity in a cellular context, than their non-galloylated precursors.[2][3]
Combating Cancer: Enhanced Cytotoxicity
Galloylation has been shown to be a critical factor in the anticancer activity of flavonoids. The galloyl group can enhance the pro-apoptotic and anti-proliferative effects of these compounds in various cancer cell lines.
Comparative Cytotoxicity in Cancer Cell Lines (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability. The IC50 value represents the concentration of a compound that inhibits 50% of cell growth.
| Cell Line | Flavonoid | Galloylated Derivative | IC50 (µM) - Flavonoid | IC50 (µM) - Galloylated Derivative | Reference |
| HSC-2 (Oral Carcinoma) | (-)-Epicatechin (EC) | (-)-Epicatechin gallate (ECG) | Least Toxic | Highly Toxic | [3] |
| HSC-2 (Oral Carcinoma) | Catechin (C) | Catechin gallate (CG) | Least Toxic | Highly Toxic | [3] |
| T24 (Bladder Cancer) | Catechin | Catechin Oligomers (enzymatic) | No significant effect | 66.4% viability at 9 µM | [4] |
| T24 (Bladder Cancer) | Epicatechin | Epicatechin Oligomers (enzymatic) | No significant effect | 57.4% viability at 9 µM | [4] |
Key Finding: Galloylated catechins, such as ECG and CG, are significantly more cytotoxic to oral carcinoma cells (HSC-2) than their non-galloylated forms.[3] While not a direct galloylation, the enzymatic oligomerization of catechins, which can involve gallate-like structures, also leads to a marked increase in cytotoxicity against bladder cancer cells (T24).[4] This suggests that the increased structural complexity and hydrogen-bonding potential conferred by the galloyl or similar moieties are crucial for their anticancer effects.
Modulating Biological Processes: Enzyme Inhibition
Flavonoids are known to inhibit a variety of enzymes involved in disease progression. The addition of a galloyl group can significantly enhance their inhibitory potency.
Comparative Enzyme Inhibitory Activity
| Enzyme | Flavonoid | Galloylated Derivative | IC50 (µM) - Flavonoid | IC50 (µM) - Galloylated Derivative | Reference |
| Pyruvate (B1213749) Kinase M2 (PKM2) | (-)-Catechin | (-)-Catechin gallate | >38 | 0.65 - 1.33 | [5] |
| Aldose Reductase | Kaempferol (B1673270) | Prenylated Kaempferol Derivatives | 4.65 | 0.69 - 0.94 | [6] |
Key Finding: (-)-Catechin gallate is a significantly more potent inhibitor of pyruvate kinase M2 (PKM2), a key enzyme in cancer metabolism, compared to (-)-catechin.[5] While not a galloyl group, the addition of a prenyl group to kaempferol, which also increases hydrophobicity and potential for interaction, dramatically enhances its inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications.[6] This highlights the general principle that increasing the structural complexity and interaction potential of the flavonoid core can lead to enhanced enzyme inhibition.
Experimental Protocols
DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical that absorbs at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample preparation: Prepare a series of concentrations of the test compound in methanol.
-
Reaction: Add a fixed volume of the DPPH solution to each concentration of the test compound. A control is prepared with methanol instead of the test compound.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
MTT Cell Viability Assay
Objective: To assess the cytotoxic effect of a compound on cell viability.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.
Signaling Pathway Modulation
Galloylated flavonoids exert their biological effects by modulating key signaling pathways involved in inflammation, cell survival, and antioxidant defense.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Some flavonoids, particularly galloylated ones, can inhibit this pathway, thereby reducing inflammation and promoting apoptosis in cancer cells.
Caption: Inhibition of the NF-κB signaling pathway by galloylated flavonoids.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Galloylated flavonoids can modulate MAPK signaling, often leading to cell cycle arrest and apoptosis.
Caption: Modulation of the MAPK signaling pathway by galloylated flavonoids.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Flavonoids, including galloylated ones, can activate this pathway, leading to the expression of antioxidant and detoxifying enzymes.
Caption: Activation of the Nrf2 antioxidant pathway by galloylated flavonoids.
Conclusion
The addition of a galloyl moiety to the flavonoid scaffold is a powerful strategy for enhancing their therapeutic potential. The increased number of hydroxyl groups and the altered electronic properties conferred by the galloyl group lead to superior antioxidant, anticancer, and enzyme inhibitory activities. The ability of galloylated flavonoids to modulate key signaling pathways like NF-κB, MAPK, and Nrf2 underscores their potential as lead compounds in drug discovery. Further research focusing on the synthesis of novel galloylated flavonoids and their evaluation in preclinical and clinical settings is warranted to fully exploit their therapeutic benefits.
References
- 1. Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential in vitro cytotoxicity of (-)-epicatechin gallate (ECG) to cancer and normal cells from the human oral cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant Capacity and Cytotoxic Effects of Catechins and Resveratrol Oligomers Produced by Enzymatic Oxidation against T24 Human Urinary Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Kinetics and molecular docking studies of kaempferol and its prenylated derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Validation for Flavonoid Analysis with a Focus on 2''-O-Galloylquercitrin
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods applicable to the analysis of flavonoids, with a specific focus on establishing a reliable method for 2''-O-Galloylquercitrin. While specific validated methods for this compound are not abundant in publicly available literature, this guide leverages data from validated methods for structurally similar flavonoids, such as quercetin (B1663063) and its glycosides, to provide a strong foundation for method development and validation.
Comparison of HPLC Methods for Flavonoid Analysis
The following table summarizes key parameters from various validated HPLC methods used for the analysis of flavonoids. These methods can be adapted and optimized for the specific analysis of this compound. The selection of a suitable stationary phase, mobile phase, and detection wavelength is critical for achieving optimal separation and sensitivity.
| Parameter | Method 1 (General Flavonoids) | Method 2 (Quercetin & Kaempferol) [1][2] | Method 3 (Flavonoids in Wine) [3] | Method 4 (Quercitrin) [4][5] |
| Stationary Phase | C18 column (250 x 4.0 mm, 5 µm)[6] | Reversed-phase C18 column[1][2] | Chromolith® Fast Gradient C18e | C18 column |
| Mobile Phase | Methanol and 0.2% glacial acetic acid in water (gradient)[7] | Methanol/water (60/40) with 0.2% phosphoric acid[1][2] | 0.1% formic acid in water and acetonitrile (B52724) (gradient)[3] | Acetonitrile and water with 0.1% trifluoroacetic acid (gradient)[8] |
| Flow Rate | 0.8 mL/min[6] | 1.0 mL/min[1][2] | Not specified | 1.0 mL/min[8] |
| Detection Wavelength | 356 nm[6] | 370 nm[1][2] | 280 nm[3] | Not specified |
| Linearity (R²) | ≥ 0.991[7] | > 0.99[1] | ≥ 0.9990[3] | > 0.9997[4][5] |
| Accuracy (Recovery) | Not specified | 97.92 - 102.15%[1] | Not specified | 89.02 - 99.30%[4][5] |
| Precision (%RSD) | < 2%[9] | Not specified | Not specified | Intra-day: ≤ 1.45%, Inter-day: ≤ 2.35%[8] |
| Limit of Detection (LOD) | 0.073 - 0.094 µg/mL[7] | Not specified | 0.06 - 0.19 µg/mL[3] | 0.339 - 0.964 µg/mL[8] |
| Limit of Quantification (LOQ) | 0.222 - 0.285 µg/mL[7] | Not specified | Not specified | 1.027 - 2.922 µg/mL[8] |
Experimental Protocols: A General Framework for Validation
The validation of an analytical method ensures its reliability for its intended purpose. The following is a generalized protocol for the validation of an HPLC method for this compound analysis, based on common practices for flavonoids.
1. System Suitability: Before commencing validation, the suitability of the HPLC system should be assessed. This involves injecting a standard solution multiple times to evaluate parameters like peak area, retention time, tailing factor, and theoretical plates. The relative standard deviation (RSD) for these parameters should be within acceptable limits (typically <2%).
2. Specificity: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of other components. This is typically achieved by comparing the chromatograms of a blank sample, a standard solution of this compound, and a sample matrix spiked with the standard. The absence of interfering peaks at the retention time of the analyte indicates specificity.
3. Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A series of standard solutions of this compound at different concentrations are prepared and injected. A calibration curve is then constructed by plotting the peak area against the concentration. The linearity is evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.999.
4. Accuracy: Accuracy is determined by recovery studies. A known amount of this compound standard is added to a sample matrix (spiking). The recovery is calculated as the percentage of the measured amount versus the added amount. This should be performed at a minimum of three concentration levels, with typical acceptance criteria for recovery being within 98-102%.
5. Precision: Precision is assessed at two levels:
-
Repeatability (Intra-day precision): The same sample is analyzed multiple times on the same day under the same operating conditions.
-
Intermediate Precision (Inter-day precision): The same sample is analyzed on different days, by different analysts, or using different equipment. The precision is expressed as the relative standard deviation (%RSD) of the measurements. Generally, a %RSD of <2% is considered acceptable.
6. Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for validating an HPLC method for the analysis of this compound.
Caption: Workflow for HPLC Method Validation.
This guide provides a comprehensive starting point for researchers to develop and validate a robust HPLC method for the analysis of this compound. By leveraging the established methodologies for similar flavonoid compounds, a reliable and accurate quantitative method can be successfully implemented.
References
- 1. scite.ai [scite.ai]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Validation of the High-Performance Liquid Chromatography Method for Determining Quercitrin in Capsicum annuum L. Cultivar Dangjo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. jmp.ir [jmp.ir]
- 8. scienggj.org [scienggj.org]
- 9. derpharmachemica.com [derpharmachemica.com]
Purity Assessment: A Comparative Guide to Synthesized vs. Naturally Isolated 2''-O-Galloylquercitrin
For Researchers, Scientists, and Drug Development Professionals
The burgeoning interest in the therapeutic potential of 2''-O-Galloylquercitrin, a flavonoid glycoside, necessitates a thorough understanding of its purity, which can significantly impact research outcomes and drug efficacy. This guide provides a comprehensive comparison of the purity profiles of this compound obtained through chemical synthesis versus isolation from natural sources. We present detailed experimental protocols for purity assessment and comparative data to aid researchers in selecting the most suitable product for their specific applications.
Executive Summary of Purity Comparison
The choice between synthesized and naturally isolated this compound often involves a trade-off between purity, impurity profile, and scalability. While natural isolation can yield high-purity compounds, the presence of structurally related flavonoids can pose a significant purification challenge. Conversely, chemical synthesis offers the potential for higher purity and scalability but may introduce process-related impurities and stereoisomers that require careful control and characterization.
| Parameter | Synthesized this compound | Naturally Isolated this compound |
| Purity (by HPLC) | Typically >99% (Hypothetical) | ≥98%[1][2][3] |
| Key Potential Impurities | Starting materials (Quercetin, Gallic Acid), protecting group remnants, reaction by-products, stereoisomers. | Other flavonoids (e.g., Quercitrin (B1678633), other quercetin (B1663063) glycosides), tannins, pectins, proteins, saccharides. |
| Batch-to-Batch Consistency | Generally high, dependent on process control. | Can vary depending on the plant source, extraction, and purification methods. |
| Scalability | High | Limited by the availability of natural source material. |
Experimental Protocols for Purity Assessment
Accurate determination of the purity of this compound relies on a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for quantifying the purity of this compound and detecting impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of acidified water (e.g., with 0.1% formic acid) as solvent A and an organic solvent like acetonitrile (B52724) or methanol (B129727) as solvent B. The gradient program should be optimized to achieve good separation of the main peak from any impurities.
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance (e.g., around 254 nm and 350 nm) is recommended.
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram. A reference standard of known purity is required for accurate quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, enabling the identification of impurities.
Methodology:
-
LC Conditions: Similar to the HPLC method described above.
-
Mass Spectrometer: An electrospray ionization (ESI) source is commonly used, operated in both positive and negative ion modes to obtain comprehensive data.
-
Data Analysis: The mass-to-charge ratio (m/z) of the main peak should correspond to the molecular weight of this compound. The m/z of other detected peaks can be used to identify potential impurities by comparing them with known compounds or through fragmentation analysis (MS/MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is invaluable for confirming the identity of this compound and characterizing impurities.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).
-
Experiments:
-
¹H NMR: Provides information on the proton environment in the molecule. The chemical shifts, coupling constants, and integration of the signals should be consistent with the structure of this compound.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the galloyl group's position on the quercitrin moiety.
-
-
Purity Assessment: The presence of unexpected signals in the NMR spectra can indicate the presence of impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination using an internal standard.
Visualizing the Workflow and a Relevant Biological Pathway
To further illustrate the processes involved, the following diagrams are provided.
Caption: Experimental workflow for the purity assessment of this compound.
This compound, as a flavonoid, may interact with various cellular signaling pathways. One such hypothetical pathway is its potential role in modulating oxidative stress and inflammation.
Caption: Hypothetical signaling pathway modulation by this compound.
Discussion of Potential Impurities
Naturally Isolated this compound:
The primary challenge in the purification of this compound from natural sources, such as Acer ginnala[4][5], is the co-extraction of other structurally similar compounds. These can include:
-
Other Flavonoid Glycosides: Quercetin can be glycosylated at different positions with various sugars, leading to a complex mixture of related compounds that are often difficult to separate.
-
Aglycone Forms: Incomplete extraction or degradation can lead to the presence of the aglycone, quercetin.
-
Tannins and Phenolic Compounds: Plant extracts are rich in a variety of polyphenolic compounds that may co-elute with the target molecule.
-
Macromolecules: Proteins and polysaccharides can also be present in crude extracts and may require specific removal steps.
Synthesized this compound:
Chemical synthesis offers a controlled environment that can, in principle, lead to higher purity. However, it introduces a different set of potential impurities:
-
Unreacted Starting Materials: Residual quercetin and gallic acid may be present in the final product.
-
Protecting Group Remnants: The synthesis of complex molecules like glycosides often requires the use of protecting groups for hydroxyl functionalities. Incomplete deprotection can lead to impurities.
-
Reaction By-products: Side reactions can occur during the multi-step synthesis, generating structurally related impurities.
-
Stereoisomers: The stereochemistry of the glycosidic bond is critical. Improper control during synthesis can lead to the formation of diastereomers that may be difficult to separate and may have different biological activities.
Conclusion
The assessment of purity is a critical step in the utilization of this compound for research and drug development. Both synthesized and naturally isolated products have their own advantages and potential impurity profiles. For applications requiring the highest purity and batch-to-batch consistency, a well-characterized synthetic product may be preferable. For initial screening or when the presence of minor, structurally related natural compounds is not a major concern, a highly purified natural isolate can be a suitable option. Researchers should carefully consider the analytical data provided by the supplier and, where necessary, perform their own purity assessment using the methods outlined in this guide to ensure the quality and reliability of their results.
References
- 1. This compound | CAS:80229-08-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound - Lifeasible [lifeasible.com]
- 3. g2b.go.kr [g2b.go.kr]
- 4. Natural Product Glycosylation: Biocatalytic Synthesis of Quercetin-3,4'-O-diglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
A Researcher's Guide to Cross-Validating Antioxidant Assays for 2''-O-Galloylquercitrin
2''-O-Galloylquercitrin, a flavonoid glycoside found in plants such as Acer ginnala, is recognized for its health benefits, including its activity as a free radical scavenger.[1][2] However, a direct cross-validation of its antioxidant capacity using different standardized assays on the purified compound has not been extensively reported. This guide offers a comprehensive overview of the most common antioxidant assays—DPPH, ABTS, FRAP, and ORAC—to enable researchers to conduct their own comparative studies.
Comparison of Common Antioxidant Assays
The selection of an appropriate antioxidant assay is critical for the comprehensive evaluation of a compound's antioxidant potential. Different assays vary in their mechanisms, reaction kinetics, and the types of radicals or oxidants used. Therefore, employing a battery of tests is recommended for a thorough assessment.
| Assay | Principle | Endpoint Measurement | Advantages | Limitations |
| DPPH | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. | Decrease in absorbance at ~517 nm. Results are often expressed as IC50 (the concentration required to scavenge 50% of DPPH radicals). | Simple, rapid, and requires only a standard spectrophotometer. | The DPPH radical is not biologically relevant. The assay can be affected by the solvent and pH. |
| ABTS | Involves the generation of the blue-green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a loss of color. | Decrease in absorbance at ~734 nm. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). | Applicable to both hydrophilic and lipophilic antioxidants and can be used at different pH levels. | The ABTS radical is not naturally present in biological systems. |
| FRAP | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. | Increase in absorbance at ~593 nm. Results are expressed as ferric reducing ability in equivalents of a standard antioxidant (e.g., FeSO₄ or Trolox). | Simple, fast, and automated. The reagents are stable. | It is not a direct measure of radical scavenging activity and is performed under acidic conditions, which is not physiologically representative. |
| ORAC | Quantifies the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH. | The decay of fluorescence over time is measured. Results are expressed as Trolox Equivalents (TE). | Uses a biologically relevant radical source (peroxyl radicals). Suitable for both hydrophilic and lipophilic compounds. | It is a longer assay and can be influenced by the reaction kinetics of different antioxidants. |
Experimental Protocols
Detailed methodologies for each of the key antioxidant assays are provided below to facilitate experimental design and execution.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to the formation of the reduced DPPH-H. This results in a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark bottle at 4°C.
-
Prepare a series of concentrations of this compound in methanol.
-
A standard antioxidant, such as Ascorbic Acid or Trolox, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a microplate well or a cuvette, add 100 µL of the sample or standard solution at different concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, use 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green ABTS•+ is reduced back to its colorless neutral form.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of this compound and a standard (Trolox) in the appropriate solvent.
-
-
Assay Procedure:
-
Add 20 µL of the sample or standard solution at different concentrations to a microplate well.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.
-
The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) complex by antioxidants in an acidic medium. The change in absorbance is directly proportional to the reducing power of the antioxidants.
Protocol:
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of distilled water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this solution fresh and warm it to 37°C before use.
-
Prepare a series of concentrations of this compound and a standard (FeSO₄ or Trolox).
-
-
Assay Procedure:
-
Add 20 µL of the sample or standard solution to a microplate well.
-
Add 180 µL of the freshly prepared FRAP reagent.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The antioxidant capacity is determined from a standard curve prepared with FeSO₄ or Trolox and is expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or mole of the sample.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to neutralize peroxyl radicals, which are a major type of reactive oxygen species in biological systems. The assay uses a fluorescent probe (fluorescein) that loses its fluorescence upon oxidation by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's presence delays the decay of fluorescence.
Protocol:
-
Reagent Preparation:
-
Fluorescein (B123965) Stock Solution (1 mM): Prepare in 75 mM phosphate (B84403) buffer (pH 7.4).
-
Working Fluorescein Solution: Dilute the stock solution to a final concentration of 10 nM in phosphate buffer.
-
AAPH Solution (240 mM): Prepare fresh daily in 75 mM phosphate buffer (pH 7.4).
-
Prepare a series of concentrations of this compound and a standard (Trolox) in phosphate buffer.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of the sample, standard, or blank (phosphate buffer) to each well.
-
Add 150 µL of the working fluorescein solution to all wells.
-
Incubate the plate at 37°C for 15 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin recording the fluorescence every minute for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.
-
-
Calculation:
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
The ORAC value is determined by comparing the net AUC of the sample to a standard curve of Trolox and is expressed as µmol of Trolox equivalents (TE) per gram or mole of the sample.
-
Visualizing Experimental Workflows and Principles
To further clarify the experimental processes and underlying principles, the following diagrams are provided.
Caption: General workflow for in vitro antioxidant capacity assessment.
Caption: Primary mechanisms of antioxidant action in chemical assays.
By following these standardized protocols and understanding the principles behind each assay, researchers can effectively conduct a cross-validation of the antioxidant activity of this compound and contribute valuable quantitative data to the scientific community.
References
Safety Operating Guide
Personal protective equipment for handling 2''-O-Galloylquercitrin
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling 2''-O-Galloylquercitrin. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on general laboratory safety principles for handling chemical compounds.
Personal Protective Equipment (PPE)
When handling this compound, which is typically supplied as a yellow powder, a comprehensive PPE strategy is crucial to minimize exposure.[1] The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles or a Face Shield | Must be tightly fitting to protect from splashes.[2][3] A face shield offers broader protection for the entire face.[2][3] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Impermeable to chemicals.[4] Latex gloves are not recommended as they may not provide sufficient protection.[4] Always inspect gloves for damage before use and dispose of them after handling the compound. |
| Body Protection | Laboratory Coat or Chemical-resistant Coverall | A long-sleeved lab coat is the minimum requirement. For larger quantities or when there is a risk of significant contamination, a chemical-resistant coverall is recommended.[2][5] |
| Respiratory Protection | Fume Hood or a NIOSH-approved Respirator | All handling of the powdered form should be done in a certified chemical fume hood to avoid inhalation of dust particles. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.[5][6] |
| Foot Protection | Closed-toe Shoes | To protect feet from potential spills. |
Operational Handling Protocol
Adherence to a strict operational protocol is vital for ensuring safety and maintaining the integrity of the compound.
2.1. Preparation and Weighing:
-
Work Area Preparation : Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
-
Gather Materials : Assemble all necessary equipment (spatulas, weigh boats, vials, etc.) before bringing the compound into the work area.
-
Don PPE : Put on all required personal protective equipment as outlined in the table above.
-
Weighing : Carefully weigh the desired amount of this compound inside the fume hood. Use a microbalance for small quantities to minimize waste and exposure. Avoid raising dust during transfer.[6]
2.2. Solubilization:
-
Solvent Selection : this compound is soluble in solvents such as DMSO, Pyridine, Methanol, and Ethanol.[7] Select a solvent appropriate for your experimental needs.
-
Dissolving : Add the solvent to the vial containing the weighed powder. Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste : All disposable materials that have come into contact with this compound, such as weigh boats, pipette tips, and contaminated gloves, should be placed in a designated and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions of this compound and any solvent used for rinsing glassware should be collected in a labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Decontamination : Clean all non-disposable equipment and the work surface with an appropriate solvent and then with soap and water. Collect the cleaning materials for disposal as solid waste.
-
Waste Pickup : Follow your institution's guidelines for the disposal of chemical waste.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Figure 1: Standard Workflow for Handling this compound
References
- 1. This compound - Lifeasible [lifeasible.com]
- 2. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 3. bvl.bund.de [bvl.bund.de]
- 4. Which personal protective equipment do you need to [royalbrinkman.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. uww.edu [uww.edu]
- 7. This compound | CAS:80229-08-9 | Manufacturer ChemFaces [chemfaces.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
